Trametinib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H23FIN5O4 |
|---|---|
Molecular Weight |
619.4 g/mol |
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D |
InChI Key |
LIRYPHYGHXZJBZ-PUYVGKOOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H] |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Trametinib-d4: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib-d4 is the deuterated analog of Trametinib, a potent and highly specific inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. Trametinib itself is a critical therapeutic agent in the treatment of various cancers, particularly BRAF V600 mutation-positive unresectable or metastatic melanoma.[1][2] The introduction of deuterium atoms (d4) into the Trametinib molecule renders this compound an invaluable tool in pharmacokinetic and bioanalytical studies, where it serves as a stable isotope-labeled internal standard for the accurate quantification of Trametinib in biological matrices.[3][4] This technical guide provides a comprehensive overview of this compound, its chemical properties, its role in the MAPK/ERK signaling pathway, and its application in bioanalytical methodologies.
Chemical Structure and Properties of this compound
This compound is structurally identical to Trametinib, with the exception of four hydrogen atoms on the phenyl ring of the acetamide group being replaced by deuterium atoms. This substitution results in a molecule with a higher molecular weight but nearly identical physicochemical properties and chromatographic behavior to the unlabeled drug.
Chemical Structure of Trametinib and this compound
Below are the chemical structures of Trametinib and its deuterated analog, this compound.
Trametinib:
This compound:
Caption: Chemical structures of Trametinib (left) and this compound (right), highlighting the location of the four deuterium atoms on the phenyl acetamide moiety.
Quantitative Data
The key quantitative properties of Trametinib and this compound are summarized in the table below for easy comparison.
| Property | Trametinib | This compound |
| Molecular Formula | C₂₆H₂₃FIN₅O₄ | C₂₆H₁₉D₄FIN₅O₄ |
| Molecular Weight | 615.40 g/mol [5] | 619.42 g/mol [4] |
| CAS Number | 871700-17-3[2] | Not available |
| Isotopic Purity | Not Applicable | ≥98% |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
Trametinib functions as an allosteric inhibitor of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[3] This pathway is a critical cascade that regulates cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib binds to a unique allosteric pocket in the MEK enzymes, preventing their phosphorylation and activation, thereby inhibiting downstream signaling to ERK and ultimately blocking the aberrant cellular proliferation.[3]
The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by Trametinib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Experimental Protocols: Quantification of Trametinib using this compound
The primary application of this compound is as an internal standard (IS) in bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of Trametinib in biological samples such as plasma. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis as it corrects for variability during sample preparation and analysis.[6]
Below is a representative experimental protocol for the quantification of Trametinib in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 20 µL of an internal standard working solution containing this compound (concentration will depend on the specific assay, a typical concentration might be 40 ng/mL).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of tert-Butyl methyl ether (TBME) for protein precipitation and liquid-liquid extraction.
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trametinib: The precursor ion [M+H]⁺ is m/z 616.2. A common product ion for quantification is m/z 491.2.[7]
-
This compound: The precursor ion [M+H]⁺ will be m/z 620.2 (an increase of 4 Da due to the four deuterium atoms). The fragmentation pattern is expected to be similar to Trametinib, so a likely product ion would be m/z 495.2.
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for both Trametinib and this compound to achieve maximum sensitivity.
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of a drug analyte using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow for drug quantification using an internal standard.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Trametinib. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of accurate and precise pharmacokinetic and bioanalytical data. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the appropriate analytical methodologies is crucial for its effective implementation in research and development.
References
- 1. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Trametinib | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. texilajournal.com [texilajournal.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Trametinib-d4 mechanism of action as a MEK inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the mechanism of action of Trametinib as a MEK inhibitor. While the focus is on Trametinib-d4, the vast majority of publicly available scientific literature and experimental data pertains to the non-deuterated form, Trametinib. This compound is a deuterated analog of Trametinib, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is primarily intended to alter the pharmacokinetic properties of the drug, such as its metabolic rate, without changing its fundamental mechanism of action. Therefore, the information presented below, based on studies of Trametinib, is considered directly applicable to the core mechanism of this compound.
Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway
Trametinib is a highly selective, allosteric, and reversible inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2).[1][2] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway.[1][3] In many cancers, particularly those with BRAF or RAS mutations, this pathway is constitutively activated, leading to uncontrolled cell proliferation and survival.[1][3]
Trametinib binds to a unique allosteric pocket adjacent to the ATP-binding site of MEK1 and MEK2.[4][5] This binding is non-competitive with respect to ATP and locks the MEK protein in an inactive conformation, preventing its phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1][5] The inhibition of ERK1/2 phosphorylation blocks the downstream signaling cascade that promotes cell cycle progression and cell survival.[2] This ultimately leads to G1 cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[2][6]
The specificity of Trametinib for MEK1/2 has been confirmed against a large panel of other kinases, demonstrating its targeted nature.[2] Due to its mechanism, Trametinib is often used in combination with BRAF inhibitors, such as Dabrafenib, to achieve a more potent and durable anti-cancer effect by targeting the MAPK pathway at two different nodes.[1][3][7]
Quantitative Data
The following table summarizes key quantitative data for Trametinib based on in vitro assays.
| Parameter | Value | Target(s) | Assay Type | Reference |
| IC50 | 0.92 nM | MEK1 | Cell-free kinase assay | [2] |
| 1.8 nM | MEK2 | Cell-free kinase assay | [2] | |
| 1.0 - 2.5 nM | BRAF V600E melanoma cell lines | Cell proliferation assay | [2] | |
| Kd | 0.019 nM | Inactivated MEK1 | Surface plasmon resonance | [8] |
| 131 nM | Isolated MEK1 | In vitro binding assay | [9] | |
| 63.9 nM | KSR1:MEK1 complex | In vitro binding assay | [9] |
Experimental Protocols
In Vitro MEK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against MEK1/2.
Objective: To quantify the concentration of this compound required to inhibit 50% of MEK1/2 kinase activity (IC50).
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Inactive ERK2 as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., MOPS buffer with MgCl2)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phospho-ERK specific antibody
-
Detection system (e.g., ELISA-based or luminescence-based like ADP-Glo™)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant MEK1 or MEK2 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of inactive ERK2 substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated ERK2 using a suitable detection method. For an ELISA-based method, this involves transferring the reaction mixture to an antibody-coated plate. For a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., BRAF-mutant melanoma cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates with water to remove TCA and air dry.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes to stain the cellular proteins.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Add Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Western Blotting for ERK Phosphorylation
This protocol details the procedure to detect the inhibition of ERK phosphorylation in cells treated with this compound.
Objective: To visualize and quantify the decrease in phosphorylated ERK (p-ERK) levels relative to total ERK levels in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 24, or 48 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with the primary antibody against total ERK1/2, followed by the secondary antibody and detection steps.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Pharmacokinetic Considerations for this compound
While the pharmacodynamic mechanism of this compound is expected to be identical to that of Trametinib, its pharmacokinetic profile may be altered due to the kinetic isotope effect. The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of this bond.
Trametinib is primarily metabolized through deacetylation by carboxylesterases.[10] If the deuteration in this compound is at a site of metabolic modification, it could lead to:
-
Reduced rate of metabolism: This would result in a longer half-life and increased overall drug exposure (AUC).
-
Altered metabolite profile: The formation of certain metabolites might be reduced.
These potential changes could have clinical implications, such as allowing for lower or less frequent dosing to achieve the same therapeutic effect, or potentially altering the side effect profile. However, without specific pharmacokinetic studies on this compound, these remain theoretical considerations. It is crucial for researchers and drug development professionals to consult specific data for this compound as it becomes available.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. s3.pgkb.org [s3.pgkb.org]
Trametinib vs. Trametinib-d4: A Technical Guide to Their Core Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Trametinib and its deuterated analogue, Trametinib-d4. While both compounds share the same core chemical structure and mechanism of action as potent and selective inhibitors of MEK1 and MEK2 kinases, their primary applications in research and development are distinctly different. This document elucidates these differences, focusing on their respective roles in pharmacology and analytical biochemistry. We present a comprehensive overview of Trametinib's mechanism of action, its pharmacokinetic profile, and the established utility of this compound as an internal standard in bioanalytical assays. This guide aims to equip researchers, scientists, and drug development professionals with a clear understanding of when and how to utilize each of these compounds in their studies.
Introduction: The Role of MEK Inhibition in Oncology
Trametinib is an orally bioavailable small molecule inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2][3] MEK enzymes are crucial components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various human cancers, driving tumor cell proliferation and survival. Trametinib is indicated for the treatment of various cancers harboring BRAF V600 mutations, often in combination with BRAF inhibitors such as dabrafenib.[4][5][6][7] The development of deuterated analogues of pharmaceutical compounds, such as this compound, has become a valuable tool in drug development, primarily for bioanalytical purposes.
Chemical Structure and Physicochemical Properties
The core difference between Trametinib and this compound lies in the isotopic substitution of four hydrogen atoms with deuterium on the cyclopropyl and acetyl groups.
| Property | Trametinib | This compound |
| Molecular Formula | C₂₆H₂₃FIN₅O₄ | C₂₆H₁₉D₄FIN₅O₄ |
| Molecular Weight | 615.4 g/mol | 619.43 g/mol |
| Chemical Name | N-{3-[3-Cyclopropyl-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}acetamide | N-{3-[3-(Cyclopropyl-d4)-5-(2-fluoro-4-iodophenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl}acetamide |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
Both Trametinib and this compound are expected to exhibit the same mechanism of action due to their identical core pharmacophore. Trametinib is a reversible, allosteric inhibitor of MEK1 and MEK2. By binding to a unique allosteric pocket on the MEK enzymes, Trametinib prevents RAF-mediated phosphorylation and activation of MEK, which in turn inhibits the phosphorylation of ERK1 and ERK2. This blockade of the MAPK signaling cascade leads to a decrease in cell proliferation, cell cycle arrest, and apoptosis in cancer cells with a constitutively active pathway.
Key Differences and Primary Applications
The fundamental distinction between Trametinib and this compound lies in their intended use, which is a direct consequence of the isotopic labeling.
-
Trametinib: The active pharmaceutical ingredient (API) used in clinical settings and for in vitro and in vivo pharmacological studies to investigate its therapeutic effects. Its efficacy and safety have been established through extensive clinical trials.
-
This compound: A stable isotope-labeled (SIL) analogue of Trametinib. Its primary and well-established application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10] In these assays, a known quantity of this compound is added to biological samples (e.g., plasma, tissue homogenates) prior to sample preparation and analysis. Because this compound has nearly identical chemical and physical properties to Trametinib, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. However, due to its higher mass, it can be distinguished from the unlabeled Trametinib by the mass spectrometer. This allows for accurate quantification of Trametinib in the sample by calculating the ratio of the signal from Trametinib to that of the known amount of this compound, thereby correcting for any sample loss during processing or variations in instrument response.
While deuteration can sometimes be employed to intentionally alter a drug's metabolic profile to improve its pharmacokinetic properties (a "deuterium switch"), there is currently no publicly available evidence to suggest that this compound is being developed for therapeutic use. A patent for a combination therapy including Trametinib does mention the potential for deuteration to improve metabolic stability, but this is a general statement and not accompanied by specific data for this compound.[11]
Pharmacokinetic Profile of Trametinib
The pharmacokinetic parameters of Trametinib have been well-characterized in clinical studies. As this compound is not intended for therapeutic use, there is no corresponding clinical pharmacokinetic data.
| Parameter | Value |
| Bioavailability | 72% |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours |
| Protein Binding | 97.4% |
| Apparent Volume of Distribution (Vc/F) | 214 L |
| Metabolism | Primarily via deacetylation by carboxylesterases. |
| Elimination Half-life | 3.9 to 4.8 days |
| Excretion | >80% in feces, <20% in urine |
Data compiled from references:[1][2][12][13][14]
Experimental Protocols
In Vitro MEK Inhibition Assay (Conceptual)
To assess the inhibitory activity of Trametinib, a typical in vitro kinase assay would involve:
-
Reagents: Recombinant active MEK1 or MEK2, recombinant inactive ERK2, ATP, and a specific antibody for phosphorylated ERK2.
-
Procedure:
-
Incubate MEK1/2 with varying concentrations of Trametinib.
-
Initiate the kinase reaction by adding ATP and inactive ERK2.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and quantify the amount of phosphorylated ERK2 using methods such as ELISA, Western blot, or homogeneous time-resolved fluorescence (HTRF).
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Trametinib concentration to determine the IC50 value.
Quantification of Trametinib in Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the bioanalysis of Trametinib.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., at 40 ng/mL).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Trametinib and this compound. For example (values are illustrative and require optimization):
-
Trametinib: m/z 616.2 -> 491.2
-
This compound: m/z 620.2 -> 495.2
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of Trametinib into blank plasma and processing as described above.
-
Plot the peak area ratio of Trametinib to this compound against the nominal concentration of the calibrators.
-
Determine the concentration of Trametinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Trametinib and this compound are chemically almost identical, yet their roles in drug development and research are distinct and complementary. Trametinib is the pharmacologically active agent, whose efficacy as a MEK inhibitor is leveraged for cancer therapy. This compound, on the other hand, is an indispensable analytical tool, enabling the precise and accurate quantification of Trametinib in biological matrices. This is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental to understanding a drug's behavior in vivo and ensuring its safe and effective clinical use. For researchers in the field, a clear understanding of these differing applications is essential for the appropriate design and execution of both pharmacological and bioanalytical experiments. While the potential for deuteration to favorably alter drug metabolism exists, this compound's established role remains firmly in the realm of bioanalytical internal standards.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative efficacy of dabrafenib + trametinib versus treatment options for metastatic melanoma in first-line settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN111936141A - Triple pharmaceutical combination comprising dabrafenib, trametinib and an ERK inhibitor - Google Patents [patents.google.com]
- 12. Population pharmacokinetics and exposure-response of trametinib, a MEK inhibitor, in patients with BRAF V600 mutation-positive melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trametinib: Potent MEK Inhibitor with Specific Pharmacokinetic and Pharmacodynamic Properties_Chemicalbook [chemicalbook.com]
Isotopic Labeling of Trametinib to Trametinib-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Trametinib and Isotopic Labeling
Trametinib is a highly potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1] It is used in the treatment of various cancers, particularly those with BRAF mutations.[2] Isotopic labeling, the replacement of an atom with its isotope, is a critical tool in drug development. Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to create isotopically labeled internal standards for quantitative bioanalysis by mass spectrometry.[1] The increased mass of the deuterated compound allows for its clear differentiation from the unlabeled drug, ensuring accurate quantification in complex biological matrices. Trametinib-d4, as a deuterated analog of Trametinib, serves this essential role in preclinical and clinical studies.
Trametinib's Mechanism of Action: The MAPK/ERK Signaling Pathway
Trametinib exerts its therapeutic effect by inhibiting the MAPK/ERK signaling pathway, a critical cascade that regulates cell growth, proliferation, differentiation, and survival.[3][4] In many cancers, mutations in proteins like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell division.[3] Trametinib is an ATP-noncompetitive inhibitor that binds to an allosteric pocket of MEK1 and MEK2, preventing their phosphorylation and activation by RAF kinases.[1] This, in turn, blocks the downstream phosphorylation of ERK1 and ERK2, leading to the inhibition of tumor cell proliferation.
Synthesis of this compound
A plausible synthetic route to this compound involves the incorporation of deuterium atoms at the two N-methyl groups of the pyridopyrimidine core. This can be achieved by utilizing a deuterated methylating agent in the final steps of the synthesis of the core structure. The following proposed workflow is based on known synthetic methods for Trametinib.
Experimental Protocol (Hypothetical)
This protocol describes a plausible method for the synthesis of this compound.
Step 1: Synthesis of a Pyridopyrimidine Precursor The synthesis would begin with the formation of a suitable pyridopyrimidine precursor. This can be achieved through various published methods, often involving the condensation of substituted pyrimidines with other reagents.
Step 2: Deuteromethylation of the Pyridopyrimidine Core The key deuteration step involves the methylation of the nitrogen atoms on the pyridopyrimidine core using a deuterated reagent.
-
To a solution of the pyridopyrimidine precursor (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄) (2.2 equivalents), dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude deuterated intermediate.
Step 3: Final Assembly and Purification The final steps involve the coupling of the deuterated intermediate with the remaining portion of the Trametinib molecule, followed by purification.
-
The deuterated intermediate is then subjected to a coupling reaction, likely a palladium-catalyzed cross-coupling or a nucleophilic aromatic substitution, with the appropriate aromatic amine precursor to complete the this compound structure.
-
The crude this compound is then purified using preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Analytical Characterization
The successful synthesis of this compound must be confirmed by rigorous analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| Trametinib | C₂₆H₂₃FIN₅O₄ | 615.0752 | 616.0825 |
| This compound | C₂₆H₁₉D₄FIN₅O₄ | 619.1003 | 620.1076 |
Table 1: Hypothetical Mass Spectrometry Data for Trametinib and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to confirm the positions of deuterium incorporation. In the ¹H NMR spectrum of this compound, the signals corresponding to the two N-methyl groups would be significantly diminished or absent compared to the spectrum of unlabeled Trametinib.
| Chemical Shift (ppm) (Solvent: DMSO-d₆) | Multiplicity | Integration (Trametinib) | Integration (this compound) | Assignment |
| ~3.4 | s | 3H | ~0H | N-CH₃ |
| ~3.2 | s | 3H | ~0H | N-CH₃ |
| ... | ... | ... | ... | ... |
Table 2: Hypothetical ¹H NMR Data Comparison for Trametinib and this compound, highlighting the disappearance of the N-methyl proton signals.
Application of this compound
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Trametinib concentrations in biological samples (e.g., plasma, tissue). Its chemical and physical properties are nearly identical to Trametinib, ensuring similar behavior during sample extraction and chromatographic separation, while its distinct mass allows for accurate and precise quantification.
Conclusion
This technical guide has outlined a comprehensive approach to the isotopic labeling of Trametinib to this compound. While a specific, publicly available synthetic protocol is lacking, a plausible synthetic strategy and expected analytical outcomes have been presented. The detailed mechanism of action and the critical role of this compound in drug development research are also highlighted. This guide serves as a foundational resource for scientists and researchers engaged in the synthesis, analysis, and application of isotopically labeled pharmaceutical compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
Technical Guide to Trametinib-d4: Specifications and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis specifications for Trametinib-d4, a deuterated analog of the MEK inhibitor Trametinib. This document details the key quality attributes, analytical methodologies, and relevant biological pathways to support its use in research and drug development.
Core Specifications of this compound
This compound serves as an internal standard for the quantification of Trametinib in various analytical applications, particularly in pharmacokinetic and metabolic studies.[1][2] Its physical and chemical properties are critical for ensuring the accuracy and reproducibility of experimental results.
Quantitative Data Summary
The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.
| Parameter | Specification | Analytical Method |
| Identity | ||
| Chemical Name | N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6, 8-dimethyl-2, 4, 7-trioxo-3, 4, 6, 7-tetrahydropyrido[4, 3-d]pyrimidin-1(2H)-yl)phenyl-d4)acetamide | Conforms to structure |
| Molecular Formula | C₂₆H₁₉D₄FIN₅O₄[3] | Mass Spectrometry |
| Molecular Weight | 619.4 g/mol [3] | Mass Spectrometry |
| Purity | ||
| Chemical Purity | ≥98% | HPLC |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₆); ≤1% d₀[2] | Mass Spectrometry |
| Physical Properties | ||
| Appearance | Solid | Visual Inspection |
| Solubility | Soluble in DMSO (approx. 50 mg/mL) and Dimethyl Formamide (approx. 2-3 mg/mL)[1][2] | Solubility Test |
| Storage and Stability | ||
| Storage Temperature | -20°C[2] | |
| Stability | ≥ 2 years at -20°C[2] |
Experimental Protocols
The quality control of this compound relies on a series of analytical tests to confirm its identity, purity, and stability. The following are detailed methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC (RP-HPLC) method is commonly employed to determine the chemical purity of Trametinib and its analogs.
Objective: To separate this compound from any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Symmetry Xterra C18 column (4.6mm x 150mm, 5µm)[4]
Reagents:
-
Acetonitrile (HPLC grade)[4]
-
Potassium dihydrogen phosphate buffer (pH 2.8, adjusted with orthophosphoric acid)[4]
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of Acetonitrile and Potassium dihydrogen phosphate buffer in a 35:65 (v/v) ratio.[4] Degas the mobile phase by ultrasonication for 15 minutes and filter through a 0.45 µm filter.[4]
-
Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable diluent, such as the mobile phase.[4]
-
Chromatographic Conditions:
-
Analysis: Inject the sample and standard solutions into the HPLC system. The purity is determined by comparing the peak area of the main component to the total peak area of all components.
Mass Spectrometry (MS) for Identity and Deuterium Incorporation
Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium labeling.
Objective: To verify the molecular weight and assess the isotopic distribution.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Reagents:
-
Acetonitrile
-
Ammonium acetate in water (0.5 mM)[5]
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
LC Separation: The sample is injected into the LC system, and the analyte is separated on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile and 0.5 mM ammonium acetate in water.[5]
-
MS Analysis: The eluent from the LC is introduced into the mass spectrometer. The analysis is performed in positive-ion mode.
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic distribution of this peak is analyzed to confirm the level of deuterium incorporation.
Visualizing Key Processes
The following diagrams illustrate the quality control workflow for this compound and its biological mechanism of action.
Trametinib is an inhibitor of mitogen-activated protein kinase (MEK).[6] The following diagram illustrates the signaling pathway affected by Trametinib.
References
A Comprehensive Technical Guide to the Solubility of Trametinib-d4
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their deuterated analogues is paramount. This guide provides an in-depth look at the solubility of Trametinib-d4, a deuterated form of Trametinib, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Trametinib is a potent and highly specific inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1][2][3][4][5] Its deuterated version, this compound, is often used as an internal standard in quantitative bioanalytical assays.[6]
Solubility of Trametinib and its Deuterated Form
The solubility of a compound is a critical parameter for in vitro and in vivo studies. Trametinib, and by extension this compound, exhibits a range of solubilities in different solvents. Due to the low aqueous solubility of the parent form of trametinib, a dimethyl sulfoxide (DMSO) solvate is often used.[7]
Quantitative Solubility Data
The following table summarizes the available solubility data for Trametinib and its deuterated and solvated forms in various solvents. It is important to note that the solubility of this compound is expected to be very similar to that of Trametinib in organic solvents.
| Compound | Solvent | Solubility | Conditions |
| This compound | DMSO | 50 mg/mL (80.72 mM) | Requires sonication[6] |
| Trametinib | DMSO | 25 mg/mL (40.62 mM) | Requires sonication, warming, and heating to 60°C[8] |
| 20 mg/mL | With warming[9] | ||
| ~3 mg/mL | Purged with an inert gas[10] | ||
| Trametinib (DMSO solvate) | DMSO | 6 mg/mL (8.65 mM) | Fresh DMSO recommended; warming and ultrasonication can aid dissolution[5] |
| 3.33 mg/mL (4.80 mM) | Requires sonication[11] | ||
| Trametinib | Dimethyl formamide (DMF) | ~2 mg/mL | Purged with an inert gas[10] |
| Trametinib | Ethanol | Very poorly soluble[9] / Insoluble[5] | |
| Trametinib | Water | Very poorly soluble[9] / Insoluble[5] | Estimated to be about 5-10 µM in plain water[9] |
| Trametinib | 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | Prepared by first dissolving in DMSO then diluting with the aqueous buffer[10] |
| Trametinib (DMSO solvate) | 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (3.60 mM) | Clear solution[11] |
| Trametinib (DMSO solvate) | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 2.5 mg/mL (3.60 mM) | Clear solution[11] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible experimental results. Below are generalized methodologies for preparing stock solutions and determining solubility, based on common laboratory practices.
Preparation of a Stock Solution
A common procedure for preparing a stock solution of this compound involves dissolving the solid compound in a suitable organic solvent, typically DMSO.
Caption: Workflow for preparing a this compound stock solution.
Method for Solubility Assessment using HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to quantify the amount of dissolved this compound in a saturated solution.
-
Preparation of a Saturated Solution : An excess amount of this compound is added to the solvent of interest in a vial. The mixture is then agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation of Undissolved Solid : The saturated solution is filtered (e.g., using a 0.45 µm filter) or centrifuged to remove any undissolved solid.
-
Dilution : A known volume of the clear supernatant is carefully diluted with the mobile phase to a concentration within the linear range of the calibration curve.
-
HPLC Analysis : The diluted sample is injected into an HPLC system. A common method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., pH 2.8) in a 35:65 v/v ratio, with detection at 246 nm.[12]
-
Quantification : The concentration of this compound in the diluted sample is determined by comparing its peak area to a standard calibration curve. The solubility is then calculated by taking the dilution factor into account.
The MAPK/ERK Signaling Pathway: The Target of Trametinib
Trametinib functions by inhibiting MEK1 and MEK2, which are central kinases in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[4] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling.[2][3]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
This guide provides essential technical information on the solubility of this compound for researchers and drug development professionals. The provided data and protocols are intended to facilitate the design and execution of scientifically sound experiments. As with any chemical substance, it is crucial to consult the relevant Safety Data Sheet (SDS) before handling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 3. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trametinib - My Cancer Genome [mycancergenome.org]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. usbio.net [usbio.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. bepls.com [bepls.com]
Trametinib-d4 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trametinib-d4, a deuterated isotopologue of Trametinib. The information is curated for professionals in research and drug development, with a focus on its chemical properties, biological context, and application in experimental settings.
Core Compound Data
This compound is the deuterium-labeled version of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The incorporation of deuterium atoms creates a stable, heavier isotopologue, which is invaluable for specific analytical applications, particularly in pharmacokinetic studies where it serves as an internal standard for mass spectrometry-based quantification.
| Parameter | Value | Source |
| Chemical Name | N-(3-(3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl)phenyl-2,4,5,6-d4)acetamide | [1] |
| Molecular Formula | C₂₆H₁₉D₄FIN₅O₄ | [1][2][3] |
| Molecular Weight | 619.42 g/mol | [2][4][5] |
| CAS Number | Not Available (NA) | [1][5][6][7][8] |
| Unlabeled CAS | 871700-17-3 | [2][3][9] |
Note on CAS Number: A specific CAS number for this compound is not consistently available in public databases. The CAS number for the unlabeled parent compound, Trametinib (871700-17-3), is frequently used as a reference.
Signaling Pathway of Trametinib
Trametinib targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases. This pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and apoptosis. In many cancers, this pathway is constitutively activated due to mutations in upstream components like RAS or BRAF. Trametinib's inhibition of MEK1/2 blocks the phosphorylation and activation of ERK1/2, thereby impeding downstream signaling and inhibiting cancer cell growth.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Experimental Protocols
In Vitro MEK1 Kinase Assay
Objective: To determine the inhibitory activity of Trametinib on MEK1 kinase in a cell-free system.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP (γ-³²P-ATP for radiometric assay or cold ATP for luminescence-based assay)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Trametinib stock solution (in DMSO)
-
96-well assay plates
-
Scintillation counter or luminometer
Methodology:
-
Prepare serial dilutions of Trametinib in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the assay buffer, inactive ERK2 substrate, and the diluted Trametinib or DMSO (vehicle control).
-
Initiate the reaction by adding the recombinant active MEK1 enzyme.
-
Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radiometric detection).
-
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
For radiometric assay, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each Trametinib concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow: Pharmacokinetic Analysis using this compound
This compound is an ideal internal standard for the quantification of Trametinib in biological matrices (e.g., plasma, tissue homogenates) due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass.
Caption: A typical workflow for pharmacokinetic sample analysis using this compound as an internal standard.
References
- 1. alentris.org [alentris.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CAS - 871700-17-3 (non-labelled) | Axios Research [axios-research.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. Trametinib -D4 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. Trametinib D4 | CAS No: NA [aquigenbio.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. einsteiniumchemie.com [einsteiniumchemie.com]
The Biological Activity of Deuterated Trametinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, is a clinically approved targeted therapy for various cancers harboring BRAF mutations. Its efficacy is, in part, limited by its pharmacokinetic profile. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, presents a promising approach to improving the metabolic stability and therapeutic index of pharmaceuticals. This technical guide explores the biological activity of deuterated trametinib, providing a comprehensive overview of its mechanism of action, a theoretical framework for the impact of deuteration based on its known metabolism, and detailed experimental protocols for its evaluation. While direct comparative preclinical and clinical data for deuterated trametinib remain limited in publicly accessible literature, this document serves as a foundational resource for researchers investigating this next-generation MEK inhibitor.
Introduction to Trametinib and the Rationale for Deuteration
Trametinib is a reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers, leading to uncontrolled cell proliferation and survival.[1] Trametinib has demonstrated significant clinical activity in the treatment of metastatic melanoma with BRAF V600E or V600K mutations.[2]
The primary route of metabolism for trametinib is through non-cytochrome P450 (CYP) mediated deacetylation, a reaction catalyzed by carboxylesterases.[1][3][4][5] This metabolic pathway can influence the drug's half-life and overall exposure. The "deuterium kinetic isotope effect" is a well-established phenomenon where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond at a site of metabolic cleavage can slow down the rate of metabolism. This can lead to an increased plasma half-life, greater drug exposure (Area Under the Curve - AUC), and potentially a more favorable dosing regimen with improved efficacy and reduced toxicity.
This guide will focus on trametinib-d4, a commercially available deuterated analog of trametinib, as a representative molecule for discussing the potential biological impact of deuteration.
Mechanism of Action and Signaling Pathway
Trametinib exerts its therapeutic effect by inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The inhibition of ERK1/2 phosphorylation blocks the transmission of oncogenic signals, leading to the suppression of tumor cell proliferation and induction of apoptosis.
Quantitative Data: Biological Activity and Pharmacokinetics of Trametinib
The following tables summarize the key in vitro activity and clinical pharmacokinetic parameters of non-deuterated trametinib, which serve as a benchmark for evaluating its deuterated counterpart.
| Parameter | Value | Assay System | Reference |
| IC50 (MEK1) | 0.92 nM | Cell-free kinase assay | [1] |
| IC50 (MEK2) | 1.8 nM | Cell-free kinase assay | [1] |
| Cellular IC50 | 0.48 - 36 nM | Human colorectal cancer cell lines (B-RAF or K-RAF mutant) | [1] |
Table 1: In Vitro Biological Activity of Trametinib
| Parameter | Value (Human) | Dose | Reference |
| Bioavailability | 72% | 2 mg single oral dose | [6] |
| Tmax | 1.5 hours | 2 mg single oral dose | [6] |
| Half-life (t1/2) | 3.9 - 4.8 days | Population pharmacokinetic analysis | [6] |
| Apparent Clearance (CL/F) | 4.9 L/h | 2 mg single oral dose | |
| Volume of Distribution (Vd/F) | 214 L | 2 mg single oral dose | |
| Protein Binding | 97.4% | - | [3] |
| Metabolism | Primarily non-CYP mediated deacetylation | - | [1][3][4][5] |
| Excretion | >80% in feces, <20% in urine | - | [7] |
Table 2: Clinical Pharmacokinetic Parameters of Trametinib
The Deuterium Kinetic Isotope Effect and its Application to Trametinib
The primary metabolic pathway of trametinib is deacetylation, which involves the cleavage of a carbon-hydrogen bond on the acetyl group. By replacing the hydrogen atoms on this acetyl group with deuterium, as in this compound, the carbon-deuterium bond energy is increased. This makes the bond more resistant to enzymatic cleavage by carboxylesterases, potentially slowing down the rate of metabolism.
A slower metabolism of deuterated trametinib could lead to:
-
Increased Half-Life: A longer duration of action, potentially allowing for less frequent dosing.
-
Increased AUC: Greater overall drug exposure, which may lead to enhanced efficacy.
-
Reduced Inter-individual Variability: More predictable pharmacokinetics across different patient populations.
-
Improved Safety Profile: By reducing the formation of metabolites, some of which may have off-target effects.
Experimental Protocols for Evaluating Deuterated Trametinib
To empirically determine the biological activity of deuterated trametinib and compare it to its non-deuterated parent, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
Objective: To determine the direct inhibitory activity of deuterated trametinib on purified MEK1 and MEK2 enzymes.
Methodology:
-
Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate, ATP, and the test compounds (deuterated and non-deuterated trametinib).
-
Procedure:
-
A reaction mixture containing MEK1 or MEK2, inactive ERK2, and varying concentrations of the test compounds is prepared in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated ERK2 is quantified using methods such as ELISA with a phospho-specific antibody, or radiometric assays measuring the incorporation of ³²P-ATP.
-
-
Data Analysis: The concentration of the inhibitor that results in 50% inhibition of MEK activity (IC50) is calculated by fitting the data to a dose-response curve.
Objective: To assess the anti-proliferative effect of deuterated trametinib on cancer cell lines with known BRAF or RAS mutations.
Methodology:
-
Cell Lines: A panel of cancer cell lines with activating BRAF mutations (e.g., A375, SK-MEL-28) or RAS mutations (e.g., HCT116, MIA PaCa-2).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of deuterated and non-deuterated trametinib.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50) is determined from the dose-response curves.
Objective: To confirm the on-target effect of deuterated trametinib by measuring the inhibition of ERK phosphorylation in cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells are treated with various concentrations of deuterated and non-deuterated trametinib for a specified time (e.g., 1-2 hours).
-
Protein Extraction: Cells are lysed, and total protein is quantified.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-ERK band is normalized to the total ERK band.
In Vivo Studies
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated trametinib.
Methodology:
-
Animals: Male Sprague-Dawley rats or BALB/c mice.
-
Dosing: A single oral dose of deuterated or non-deuterated trametinib is administered to separate groups of animals.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).
-
Plasma Analysis: Plasma is separated, and the concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL/F), and volume of distribution (Vd/F) are calculated using non-compartmental analysis.
Objective: To evaluate the in vivo anti-tumor efficacy of deuterated trametinib compared to non-deuterated trametinib.
Methodology:
-
Cell Line and Animal Model: Human melanoma cells with a BRAF V600E mutation (e.g., A375) are subcutaneously implanted into immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, non-deuterated trametinib, and deuterated trametinib. The drugs are administered orally at a predetermined dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predefined size. The tumors are then excised for further analysis (e.g., western blot for p-ERK, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group and compared. Statistical significance is determined using appropriate statistical tests.
Conclusion
Deuteration of trametinib at the site of its primary metabolism, the acetyl group, holds significant promise for improving its pharmacokinetic properties. A slower rate of deacetylation due to the deuterium kinetic isotope effect could lead to a longer half-life, increased drug exposure, and a more favorable therapeutic profile. While direct comparative data are not yet widely available, the established principles of deuteration and the known metabolic fate of trametinib provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of deuterated trametinib, which will be crucial in determining its potential as a next-generation MEK inhibitor with enhanced clinical utility. Researchers in the field of oncology and drug development are encouraged to explore this promising avenue to potentially improve outcomes for patients with cancers driven by the MAPK pathway.
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Trametinib-d4 in Advancing Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of Trametinib-d4 in cancer research, with a focus on its use as a critical tool in the quantitative analysis of the potent MEK inhibitor, Trametinib. This document details the mechanism of action of Trametinib, presents quantitative data from key preclinical and clinical studies, and offers detailed experimental protocols for its investigation.
Introduction: Trametinib and the MAPK Pathway
Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[2] In many cancers, mutations in genes such as BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled tumor growth.[3] Trametinib's ability to block the phosphorylation and activation of ERK1/2 makes it an effective therapeutic agent in cancers with these mutations, notably in BRAF V600-mutant melanoma.[3]
Deuterated analogs of pharmaceutical compounds, such as this compound, are indispensable in drug development and clinical research. This compound serves as an ideal internal standard for bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to Trametinib, but with a distinct mass, allow for precise and accurate quantification of the drug in complex biological matrices like plasma.[2][4] This is crucial for pharmacokinetic and therapeutic drug monitoring studies.
Mechanism of Action of Trametinib
Trametinib exerts its anti-cancer effects by inhibiting the kinase activity of MEK1 and MEK2. This inhibition is non-competitive with ATP and prevents the phosphorylation of the downstream effector proteins, ERK1 and ERK2. The inhibition of ERK phosphorylation leads to the suppression of signaling pathways that promote cell proliferation and survival, ultimately resulting in cell cycle arrest and apoptosis in tumor cells with an activated MAPK pathway.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Trametinib-d4: Sourcing and Application for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Trametinib-d4, a deuterated analog of the potent MEK inhibitor Trametinib. This document outlines key suppliers, purchasing information, its mechanism of action within the MAPK/ERK signaling pathway, and detailed experimental protocols for its use in a research setting.
This compound serves as a critical tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies, particularly in mass spectrometry-based assays where it is used as an internal standard for the accurate quantification of Trametinib.[1][2][3][4] Its near-identical physicochemical properties to Trametinib, with the key difference of a higher mass due to deuterium substitution, allow for precise differentiation and measurement in complex biological matrices.[1][2][3][4]
This compound: Supplier and Purchasing Information
Sourcing high-purity this compound is crucial for reliable experimental outcomes. Several reputable suppliers offer this compound for research purposes. The following table summarizes key purchasing information from prominent vendors. Purity levels are generally high, though it is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed characterization.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| MedchemExpress | HY-10999S | C₂₆H₁₉D₄FIN₅O₄ | 619.42 | In-stock | Sold for research use only.[5][6] |
| Alentris Research Pvt. Ltd. | ALN-T121D01 | C₂₆H₁₉D₄FIN₅O₄ | 619.4 | Inquire | - |
| Aquigen Bio Sciences | AQ-T014535 | C₂₆H₁₉D₄FIN₅O₄ | 619.4 | In-stock | Supplied with comprehensive characterization data.[7] |
| Sussex Research Laboratories Inc. | SI200180 | C₂₆H₁₉D₄FIN₅O₄ | 619.42 | >95% (HPLC) | Isotopic Enrichment: >95%.[8][9] |
| Axios Research | AR-T02751 | C₂₆H₁₉FIN₅O₄D₄ | 619.43 | - | Used as a reference standard.[10] |
| Pharmaffiliates | PA STI 084082 | C₂₆H₁₉D₄FIN₅O₄ | 619.42 | - | Isotope labelled analog of Trametinib.[11][12] |
Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway
Trametinib is a highly specific and potent allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[13][14][15] It binds to a unique pocket on the MEK enzyme, preventing its phosphorylation and subsequent activation of the downstream kinases ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[8][16] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[13][16] By inhibiting MEK, Trametinib effectively blocks this oncogenic signaling. The mechanism of action for this compound is identical to that of Trametinib.
Experimental Protocols
The following are representative protocols for common assays involving Trametinib that can be adapted for use with this compound, particularly for analytical method development and validation.
Cell Viability Assay (MTS/CCK-8)
This protocol is used to assess the effect of Trametinib on the proliferation of cancer cell lines. This compound would typically not be used for this assay, but the protocol is foundational for understanding the biological activity of the parent compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.[17][18]
-
Treatment: Treat the cells with a serial dilution of Trametinib (e.g., 0.1 nM to 10 µM) for 72 hours.[17] Include a vehicle control (e.g., 0.1% DMSO).
-
Reagent Addition: Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[18][19]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[17][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blotting for Phospho-ERK Inhibition
This protocol is used to confirm the on-target effect of Trametinib by measuring the phosphorylation of its downstream target, ERK.
Methodology:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Trametinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours).[20][21]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
LC-MS/MS Quantification of Trametinib in Plasma
This protocol outlines a general workflow for quantifying Trametinib in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound is used as an internal standard.
Methodology:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard working solution containing this compound.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[22][23]
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both Trametinib and this compound.[22]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Trametinib to this compound against the concentration of the calibration standards.
-
Determine the concentration of Trametinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers engaged in the development and analysis of Trametinib. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. This guide provides a foundational resource for sourcing this compound and implementing its use in key experimental protocols. For specific applications, it is always recommended to consult detailed, peer-reviewed literature and the technical documentation provided by the supplier.
References
- 1. texilajournal.com [texilajournal.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trametinib D4 | CAS No: NA [aquigenbio.com]
- 8. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 9. sussex-research.com [sussex-research.com]
- 10. This compound - CAS - 871700-17-3 (non-labelled) | Axios Research [axios-research.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. TRAMETINIB DRIVES T CELL-DEPENDENT CONTROL OF K-RAS-MUTATED TUMORS BY INHIBITING PATHOLOGICAL MYELOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trametinib Inhibits the Growth and Aerobic Glycolysis of Glioma Cells by Targeting the PKM2/c-Myc Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. dspace.library.uu.nl [dspace.library.uu.nl]
- 23. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of Trametinib-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Trametinib-d4, a deuterated analog of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. The information presented is intended to support safe laboratory practices and proper experimental design.
Chemical and Physical Properties
This compound is the deuterium-labeled form of Trametinib. While specific physical and chemical property data for the deuterated form are not widely available, they are expected to be very similar to those of the parent compound, Trametinib.
Table 1: Chemical Identification of Trametinib
| Property | Value |
| Chemical Name | N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide |
| Molecular Formula | C₂₆H₂₃FIN₅O₄ |
| Molecular Weight | 615.4 g/mol |
| CAS Number | 871700-17-3 |
Hazard Identification and Safety Precautions
Trametinib and its deuterated analogs are potent pharmacological agents and should be handled with care. The primary hazards are related to its biological activity and potential for reproductive toxicity.
Table 2: GHS Hazard Classifications for Trametinib
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |
| Skin Sensitization | May cause an allergic skin reaction |
| Reproductive Toxicity | May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Toxicological Information
While a specific LD50 for this compound has not been published, preclinical studies on Trametinib provide valuable insights into its acute toxicity.
Table 3: Acute Toxicity of Trametinib (Oral Administration)
| Species | Maximum Non-Lethal Dose | Equivalent Human Exposure (AUC) |
| Rat | 100 mg/kg/day | 33 times the clinical AUC |
| Dog | 0.5 mg/kg/day | 6 times the clinical AUC |
AUC: Area Under the Curve, a measure of drug exposure.
In repeat-dose toxicity studies, adverse effects have been observed in the skin, gastrointestinal tract, hematopoietic system, bones, and liver at clinically relevant exposures.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
-
Storage Temperature: Store refrigerated at 2°C to 8°C (36°F to 46°F).
-
Storage Conditions: Keep the container tightly closed in a dry and well-ventilated place. Protect from light and moisture.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
Disposal
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not allow the material to enter drains or water sources.
Signaling Pathway
Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently activated in various cancers, leading to uncontrolled cell proliferation.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Experimental Protocols
Below are representative protocols for common in vitro assays used to evaluate the effects of this compound.
Cell Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Caption: A typical workflow for a cell proliferation assay to assess the effect of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (typically 48-72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the MEK signaling pathway, such as ERK, to confirm the inhibitory effect of this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The reduction in the p-ERK signal relative to total ERK indicates the inhibitory activity of this compound.
References
The Role of Trametinib-d4 in Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, with a special focus on the role of its deuterated analog, Trametinib-d4, in pharmacological research. This document will cover the core mechanism of action, pharmacokinetic and pharmacodynamic data, and the critical application of this compound in bioanalytical methodologies.
Introduction to Trametinib and the MAPK Pathway
Trametinib is a highly specific, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase 1 and 2).[1] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, often referred to as the MAPK (mitogen-activated protein kinase) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. In many cancers, mutations in upstream components of this pathway, particularly in the BRAF gene (such as the V600E and V600K mutations), lead to constitutive activation of the MAPK cascade, driving uncontrolled tumor growth.[1]
Trametinib is approved for the treatment of various cancers harboring these mutations, including melanoma, non-small cell lung cancer, and thyroid cancer, both as a monotherapy and in combination with BRAF inhibitors like dabrafenib.[1] By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK1/2, the final kinases in this cascade, thereby blocking downstream signaling and inhibiting tumor cell proliferation.
The Role of this compound in Pharmacological Research
This compound is a stable, isotopically labeled version of Trametinib where four hydrogen atoms have been replaced with deuterium. This seemingly minor structural modification does not alter the fundamental pharmacological activity of the molecule but provides significant advantages in a research setting, particularly in the field of bioanalysis.
The primary role of this compound is as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis for several key reasons:
-
Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to Trametinib. This means it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. Any sample loss or variation during these steps will affect both the analyte (Trametinib) and the internal standard (this compound) to the same extent. By measuring the ratio of the analyte to the internal standard, the variability is normalized, leading to more accurate and precise quantification.
-
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Because this compound co-elutes with Trametinib and has the same ionization properties, it experiences the same matrix effects. The use of the ratio again corrects for these interferences.
-
Reliable Quantification in Pharmacokinetic Studies: The ability to accurately measure drug concentrations in biological fluids is paramount for determining key pharmacokinetic (PK) parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t½). The use of this compound as an internal standard ensures the high quality and reliability of the data generated in preclinical and clinical pharmacokinetic studies.
Quantitative Data from Clinical Studies
The following tables summarize key pharmacokinetic and efficacy data for Trametinib from pivotal clinical trials. This data is foundational for understanding the clinical pharmacology of the drug and is often generated using bioanalytical methods that rely on this compound as an internal standard.
Table 1: Pharmacokinetic Parameters of Trametinib in Adult Patients
| Parameter | Trametinib 2 mg Monotherapy (Single Dose) | Trametinib 2 mg Monotherapy (Steady State) | Trametinib 2 mg + Dabrafenib 150 mg (Steady State) |
| Cmax (ng/mL) | 22.2 | 22.2 | 23.9 |
| AUC (ng*h/mL) | 370 (AUC0-τ) | 370 (AUC0-τ) | 403 (AUC0-τ) |
| Tmax (h) | 1.5 | 1.5 | 2.0 |
| Half-life (t½) (days) | ~4-5 | ~4-5 | ~4-5 |
| Apparent Clearance (CL/F) (L/h) | 4.9 | 4.9 | 4.4 |
| Apparent Volume of Distribution (Vz/F) (L) | 214 | 214 | 166 |
Data compiled from multiple sources.
Table 2: Efficacy of Trametinib in BRAF V600-Mutant Metastatic Melanoma
| Study | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| METRIC | Trametinib Monotherapy | 22% | 4.8 months |
| Chemotherapy | 8% | 1.5 months | |
| COMBI-d | Dabrafenib + Trametinib | 69% | 11.0 months |
| Dabrafenib Monotherapy | 53% | 8.8 months | |
| COMBI-v | Dabrafenib + Trametinib | 64% | 11.4 months |
| Vemurafenib Monotherapy | 51% | 7.3 months |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used to characterize the pharmacological effects of Trametinib.
Cell Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Trametinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Trametinib in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Trametinib or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Phospho-ERK (p-ERK)
This technique is used to detect the phosphorylation status of ERK, a direct downstream target of MEK, to confirm the inhibitory activity of Trametinib.
Materials:
-
Cancer cell lines
-
6-well plates
-
Trametinib stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Trametinib or vehicle control for a specified time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
LC-MS/MS Bioanalysis of Trametinib in Plasma
This protocol outlines the general steps for quantifying Trametinib in plasma samples using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Trametinib and this compound analytical standards
-
Acetonitrile (ACN)
-
Formic acid
-
Protein precipitation plates or tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC system)
-
Analytical column (e.g., C18)
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution (this compound in ACN).
-
Add a protein precipitation solvent (e.g., ACN with formic acid) to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate Trametinib and this compound from other plasma components on the analytical column using a suitable mobile phase gradient.
-
Detect and quantify the parent and product ions of Trametinib and this compound using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Trametinib to this compound against the known concentrations of the calibration standards.
-
Determine the concentration of Trametinib in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the MAPK signaling pathway, the mechanism of action of Trametinib, and a typical experimental workflow for its evaluation.
Caption: The MAPK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Caption: A typical workflow for Western blot analysis of p-ERK inhibition by Trametinib.
Caption: Workflow for bioanalysis of Trametinib using this compound as an internal standard.
Conclusion
Trametinib is a cornerstone targeted therapy for cancers driven by MAPK pathway activation. The deuterated analog, this compound, while not used therapeutically, plays an indispensable role in the pharmacological assessment of Trametinib. Its use as an internal standard in bioanalytical methods ensures the accuracy and reliability of pharmacokinetic data, which is fundamental to understanding the drug's behavior in the body and optimizing its clinical use. This technical guide provides a comprehensive overview for researchers and drug development professionals working with this important anti-cancer agent.
References
Methodological & Application
Application Note: High-Throughput Quantification of Trametinib in Human Plasma using LC-MS/MS with Trametinib-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trametinib in human plasma. The method utilizes Trametinib-d4, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Trametinib concentrations in a biological matrix.
Introduction
Trametinib is a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the MAPK/ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making MEK an important therapeutic target.[1][3] Accurate quantification of Trametinib in biological matrices is crucial for pharmacokinetic assessments, dose-response relationship studies, and understanding its clinical efficacy.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for bioanalytical studies due to its high sensitivity, selectivity, and specificity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[5] This application note provides a detailed protocol for the determination of Trametinib in human plasma using this compound as the internal standard.
Signaling Pathway
Trametinib targets the MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the canonical MAPK/ERK signaling cascade and the point of inhibition by Trametinib.
Experimental Protocols
Materials and Reagents
-
Trametinib analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
Stock and Working Solutions
-
Trametinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Trametinib in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Trametinib Working Solutions: Serially dilute the Trametinib stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate Trametinib working solution into the calibration and QC tubes. For blank and unknown samples, add 5 µL of 50:50 acetonitrile:water.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank (add 150 µL of acetonitrile to the blank).
-
Vortex all tubes for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reversed-phase, 2.1 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 20% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 20% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trametinib | 616.2 | 553.1 | 35 |
| This compound | 620.2 | 557.1 | 35 |
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow, from sample receipt to data analysis.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.5 to 50 ng/mL for Trametinib in human plasma. The calibration curve was constructed by plotting the peak area ratio of Trametinib to this compound against the nominal concentration of Trametinib. A weighted (1/x²) linear regression was used for the analysis. The correlation coefficient (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.
Table 2: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | r² |
| Trametinib | 0.5 - 50 | Linear | 1/x² | >0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: LLOQ (0.5 ng/mL), low (1.5 ng/mL), medium (7.5 ng/mL), and high (37.5 ng/mL). The results, summarized in Table 3, are within the acceptance criteria for bioanalytical method validation (±15% for accuracy and ≤15% for precision, ±20% and ≤20% at the LLOQ, respectively).[6][7]
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| 0.5 (LLOQ) | ≤ 10.0 | ± 10.0 | ≤ 12.0 | ± 12.0 |
| 1.5 (Low) | ≤ 8.0 | ± 8.0 | ≤ 10.0 | ± 10.0 |
| 7.5 (Mid) | ≤ 6.0 | ± 7.0 | ≤ 8.0 | ± 9.0 |
| 37.5 (High) | ≤ 5.0 | ± 6.0 | ≤ 7.0 | ± 8.0 |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of Trametinib in post-extraction spiked plasma samples to that in neat solution. The recovery was determined by comparing the peak area of Trametinib in pre-extraction spiked plasma samples to post-extraction spiked samples. The use of a stable isotope-labeled internal standard effectively compensated for any matrix-induced ion suppression or enhancement and variability in recovery.
Table 4: Matrix Effect and Recovery Data
| QC Level (ng/mL) | Matrix Effect (%) | Recovery (%) |
| 1.5 (Low) | 95 - 105 | 85 - 95 |
| 37.5 (High) | 93 - 103 | 88 - 98 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of Trametinib in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple and rapid sample preparation procedure makes this method well-suited for high-throughput bioanalysis in a research setting. This validated method can be a valuable tool for researchers and drug development professionals studying the pharmacokinetics and clinical pharmacology of Trametinib.
References
- 1. cdn-links.lww.com [cdn-links.lww.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Trametinib in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of Trametinib in human plasma. Trametinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, and is utilized in the treatment of various cancers.[1][2] The described method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications in drug development.
Introduction
Trametinib (trade name Mekinist®) is an orally bioavailable inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[2] By inhibiting MEK, Trametinib blocks the downstream signaling of the RAS/RAF/MEK/ERK pathway, which is often constitutively activated in various cancers due to mutations in genes such as BRAF.[3][4] This inhibition leads to decreased cellular proliferation and has shown efficacy in the treatment of melanoma, non-small cell lung cancer, and other solid tumors, often in combination with BRAF inhibitors like Dabrafenib.[2][3]
The monitoring of plasma concentrations of Trametinib is crucial for optimizing therapeutic efficacy and minimizing toxicity. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the quantification of Trametinib in human plasma, including a detailed experimental workflow, instrument parameters, and performance characteristics.
Signaling Pathway of Trametinib
Trametinib targets the MEK1 and MEK2 kinases within the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or BRAF lead to the constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib's inhibition of MEK1/2 prevents the phosphorylation and activation of ERK, thereby blocking the downstream signaling events that drive tumorigenesis.
References
Application Note & Protocol: High-Throughput Bioanalysis of Trametinib in Human Plasma using LC-MS/MS with Trametinib-d4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2, in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a stable isotope-labeled internal standard, Trametinib-d4. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
Introduction
Trametinib is a targeted therapy approved for the treatment of various cancers, particularly those with BRAF V600 mutations.[1] It functions by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically MEK1 and MEK2, which are crucial for cell proliferation and survival.[1] Monitoring the plasma concentrations of Trametinib is essential for optimizing dosing regimens and ensuring therapeutic efficacy. This document describes a validated LC-MS/MS method for the accurate and precise quantification of Trametinib in human plasma, employing this compound as an internal standard to correct for matrix effects and variability in sample processing.
Signaling Pathway
Trametinib targets the MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell growth, differentiation, and survival. In many cancers, mutations in proteins like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation. Trametinib's inhibition of MEK1/2 blocks the downstream phosphorylation of ERK, thereby inhibiting tumor cell growth.
Figure 1: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib.
Experimental Protocols
Materials and Reagents
-
Trametinib reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Stock and Working Solutions
-
Trametinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Trametinib in DMSO or methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO or methanol.
-
Trametinib Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 5 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Trametinib from plasma.
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate calibration standard, QC, or unknown plasma sample to the corresponding tube.
-
Add 150 µL of the internal standard working solution in acetonitrile to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject a specified volume (e.g., 5 µL) into the LC-MS/MS system.
Experimental Workflow
Figure 2: Experimental workflow for the bioanalysis of Trametinib in human plasma.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | C18, e.g., 2.1 x 50 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Trametinib, then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min 10% B, 0.5-2.5 min ramp to 90% B, 2.5-3.5 min hold at 90% B, 3.5-3.6 min return to 10% B, 3.6-5.0 min re-equilibrate at 10% B. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | e.g., 350°C |
| Capillary Voltage | e.g., 4000 V |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trametinib | 616.2 | 491.2 | ~30-45 |
| This compound | 620.2 | 495.2 | ~30-45 |
Note: Collision energy should be optimized for the specific instrument used.
Data Presentation
Method Validation Summary
The following tables summarize typical validation parameters for the bioanalysis of Trametinib in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 50 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid | 7.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 37.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[2]
Table 3: Recovery and Matrix Effect
| Parameter | Trametinib | This compound |
| Extraction Recovery | Consistent and reproducible across QC levels (typically >85%) | Consistent with Trametinib |
| Matrix Effect | Minimal and compensated by the internal standard | Minimal |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Trametinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for researchers and drug development professionals conducting pharmacokinetic and therapeutic drug monitoring studies of Trametinib.
References
Application Note: Quantitative Analysis of Trametinib and its Stable Isotope-Labeled Internal Standard using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetics, therapeutic drug monitoring, and cancer research.
Introduction
Trametinib (trade name Mekinist®) is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in various cancers, including melanoma.[1][3] Trametinib is approved for the treatment of unresectable or metastatic melanoma with BRAF V600E or V600K mutations, often in combination with the BRAF inhibitor dabrafenib.[1][2]
Accurate quantification of Trametinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and understanding its exposure-response relationship. This application note provides a detailed protocol for the analysis of Trametinib and its stable isotope-labeled internal standard (e.g., Trametinib-d4 or ¹³C₆-Trametinib) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: The MAPK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that transduces extracellular signals to cellular responses, regulating cell proliferation, survival, and differentiation.[1] In many melanomas, mutations in BRAF (e.g., V600E) lead to constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib targets and inhibits MEK1 and MEK2, preventing the phosphorylation and activation of ERK, the subsequent downstream effector, thereby inhibiting tumor cell proliferation.[2][4]
Caption: Trametinib inhibits the MAPK/ERK signaling pathway at MEK1/2.
Analytical Method: LC-MS/MS Parameters
This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization (ESI).
3.1. Mass Spectrometry The mass spectrometer is optimized for the specific parent-to-product ion transitions of Trametinib and its stable isotope-labeled internal standard. Using a stable isotope-labeled internal standard (IS) like this compound or ¹³C₆-Trametinib is crucial as it co-elutes with the analyte and experiences similar matrix effects, ensuring high accuracy and precision.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Trametinib | 616.0 | 491.0 | ESI+ |
| Trametinib IS¹ | 622.0 | 497.0 | ESI+ |
¹Parameters for ¹³C₆-Trametinib internal standard are provided.[5] Users should optimize parameters for their specific internal standard (e.g., this compound).
3.2. Liquid Chromatography Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., Accucore® C18, 2.1 x 50 mm, 2.6 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5][6] |
| Flow Rate | 500 µL/min[6] |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40°C (Typical, may require optimization) |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. Example: Start at 50% B, increase to 80% B over 1.0 minute.[5] |
Experimental Protocols
4.1. Required Materials
-
Trametinib and this compound (or other stable isotope-labeled IS) reference standards
-
Human plasma (K₂EDTA)[8]
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Milli-Q or equivalent purified water
-
Microcentrifuge tubes
-
Autosampler vials
4.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trametinib and its internal standard in a suitable solvent like DMSO or methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples at various concentrations. The calibration range for Trametinib in plasma is typically 0.5 to 50 ng/mL.[7][8]
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., 40 ng/mL of ¹³C₆-Trametinib in DMSO).[8]
4.3. Sample Preparation (Protein Precipitation) Protein precipitation is a rapid and effective method for extracting Trametinib from plasma samples.[6][9]
-
Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add IS: Add a small volume (e.g., 10 µL) of the IS working solution to each tube (except for blank matrix samples).
-
Precipitate: Add 3 volumes (300 µL) of cold acetonitrile containing 1% formic acid.[6]
-
Vortex: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject the prepared sample into the LC-MS/MS system.[7]
Note: An alternative method is liquid-liquid extraction using a solvent like tert-Butyl methyl ether (TBME), followed by evaporation and reconstitution.[7][8]
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Bioavailability of a Single Dose of Trametinib (TMT212) Containing 9% vs 11% Dimethyl Sulfoxide in Randomized Healthy Volunteers to Assess Long‐Term Storage at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trametinib-d4 in Pharmacokinetic Studies of MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making MEK an important therapeutic target.[1][3] Understanding the pharmacokinetic (PK) profile of MEK inhibitors like trametinib is critical for optimizing dosing strategies and ensuring clinical efficacy.
These application notes provide a detailed overview of the use of Trametinib-d4, a stable isotope-labeled (SIL) analog of trametinib, as an internal standard (IS) in pharmacokinetic studies. The use of a deuterated internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering superior accuracy and precision.[4][5][6] This document outlines the MEK signaling pathway, summarizes key pharmacokinetic parameters of trametinib, and provides a detailed protocol for its quantification in biological matrices.
The MEK Signaling Pathway and Trametinib's Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transduces extracellular signals to cellular responses, regulating processes like cell proliferation, survival, and differentiation.[1] In many cancers, mutations in upstream components like BRAF or NRAS lead to constitutive activation of this pathway.[2] Trametinib inhibits MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK, the subsequent downstream kinase, ultimately leading to decreased cell proliferation and apoptosis.[1][2]
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Pharmacokinetic Properties of Trametinib
Trametinib is administered orally and is rapidly absorbed.[1] Its pharmacokinetic profile is characterized by a long half-life, allowing for once-daily dosing.[7] Below is a summary of key pharmacokinetic parameters from human studies.
| Parameter | Value | Reference |
| Time to Peak (Tmax) | 1.5 hours | [2][8] |
| Absolute Bioavailability | 72.3% | [8] |
| Effective Half-life (t½) | ~4 - 5.3 days | [1][7] |
| Mean Peak Concentration (Cmax) | 22.2 ng/mL (single 2mg dose) | [2] |
| Area Under the Curve (AUC) | 370 ng·h/mL (single 2mg dose) | [2] |
| Intravenous Clearance (CL) | 3.21 L/h | [1][8] |
| Volume of Distribution (Vss) | 976 L | [8] |
| Accumulation Ratio | ~6-fold with repeat dosing | [1][8] |
The Role of this compound as a Stable Isotope-Labeled Internal Standard
In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for correcting analytical variability. A stable isotope-labeled IS, such as this compound, is the ideal choice because it has the same chemical properties as the analyte (Trametinib) but a different mass.[9] This ensures it co-elutes chromatographically and experiences identical effects from sample preparation, extraction, and ionization, a phenomenon known as co-elution which minimizes signal distortion.[5][6] Any variations, such as ion suppression or enhancement from the sample matrix, will affect both the analyte and the IS proportionally.[6] By measuring the ratio of the analyte signal to the IS signal, a highly accurate and precise quantification can be achieved. This approach is recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation.[5]
Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.
Protocol: Quantification of Trametinib in Human Plasma using LC-MS/MS
This protocol describes a general method for the quantitative analysis of trametinib in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents
-
Trametinib reference standard
-
This compound (or other suitable SIL-IS like 13C6-Trametinib)[10]
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
-
Methanol (LC-MS grade)
Experimental Workflow
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Safety, pharmacokinetic, pharmacodynamic, and efficacy data for the oral MEK inhibitor trametinib: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Application of Trametinib-d4 in Therapeutic Drug Monitoring of Trametinib
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS-RAF-MEK-ERK pathway.[1][2][3] This pathway is often constitutively activated in various cancers due to mutations in upstream genes like BRAF, leading to uncontrolled cell proliferation and survival.[2][4][5] Trametinib is approved for the treatment of various cancers, including BRAF V600 mutation-positive melanoma, often in combination with the BRAF inhibitor dabrafenib.[2][3]
Therapeutic Drug Monitoring (TDM) is becoming increasingly important for orally administered targeted anticancer agents like trametinib.[6][7][8] Significant interindividual pharmacokinetic variability has been observed, which can impact treatment efficacy and toxicity.[6][9] TDM allows for dose individualization to maintain drug exposure within a therapeutic window, thereby optimizing treatment outcomes.[10][11][12] The use of a stable isotope-labeled internal standard, such as Trametinib-d4, is crucial for accurate and precise quantification of trametinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for TDM.[7][13][14]
Mechanism of Action
Trametinib targets the MEK1 and MEK2 kinases in the MAPK signaling pathway. By binding to an allosteric site, it prevents the phosphorylation and activation of ERK1 and ERK2, which are downstream effectors responsible for regulating cellular processes like proliferation, differentiation, and survival.[1][4] The inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells with activating BRAF mutations.[2]
Figure 1: Simplified MAPK signaling pathway illustrating the mechanism of action of Trametinib.
Pharmacokinetic Properties of Trametinib
Understanding the pharmacokinetic profile of trametinib is essential for designing effective TDM strategies.
| Parameter | Value | Reference |
| Absolute Bioavailability | 72% | [1][9][15] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours | [1][9][15] |
| Protein Binding | 97.4% | [1][9] |
| Apparent Volume of Distribution (Vc/F) | 214 L | [1] |
| Apparent Clearance | 4.9 L/h | [1] |
| Elimination Half-Life | 3.9 to 4.8 days | [1][9] |
| Metabolism | Primarily via deacetylation by carboxylesterases. | [1][16] |
| Excretion | >80% in feces, <20% in urine. | [1][9] |
Table 1: Summary of key pharmacokinetic parameters of Trametinib.
Protocol: Therapeutic Drug Monitoring of Trametinib using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of trametinib in human plasma for TDM purposes.
Materials and Reagents
-
Trametinib analytical standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of trametinib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the trametinib stock solution in methanol to create calibration standards. A separate working solution for quality control (QC) samples should be prepared from a different weighing of the analytical standard.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile (e.g., 100 ng/mL).
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate trametinib working solutions to achieve a desired concentration range (e.g., 0.5 - 50 ng/mL).[17][18]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 150 µL of the IS working solution (acetonitrile containing this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
Figure 2: Experimental workflow for TDM of Trametinib using this compound.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | A suitable gradient to separate trametinib from endogenous plasma components. |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Trametinib: To be optimized (e.g., precursor ion -> product ion) this compound: To be optimized (e.g., precursor ion+4 -> product ion) |
Table 2: Example LC-MS/MS parameters for Trametinib analysis.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[19][20][21] |
| Selectivity/Specificity | No significant interference at the retention times of trametinib and IS. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Stability of trametinib in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |
Table 3: Key parameters for analytical method validation.
Data Interpretation and Clinical Utility
The measured plasma concentration of trametinib can be used to assess patient adherence, identify potential drug-drug interactions, and guide dose adjustments to achieve concentrations within the therapeutic window.[6][22] While a definitive therapeutic range for trametinib is still under investigation, trough concentrations are often used for monitoring. For instance, one study reported a median trough concentration of 11.2 ng/mL for patients on a 2 mg daily dose.[6] Correlating drug exposure with clinical outcomes (efficacy and toxicity) is an ongoing area of research that will further refine the utility of TDM for trametinib.[10][23]
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring provides a robust and reliable method for the quantification of trametinib in patient samples. This approach allows for accurate assessment of drug exposure, enabling clinicians to personalize dosing regimens. By optimizing trametinib therapy through TDM, it may be possible to improve treatment efficacy and minimize adverse drug reactions, ultimately leading to better patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trametinib - My Cancer Genome [mycancergenome.org]
- 4. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/38707 [onderzoekmetmensen.nl]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic drug monitoring in oncology: International Association of Therapeutic Drug Monitoring and Clinical Toxicology consensus guidelines for imatinib therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trametinib: Potent MEK Inhibitor with Specific Pharmacokinetic and Pharmacodynamic Properties_Chemicalbook [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bepls.com [bepls.com]
- 20. iajps.com [iajps.com]
- 21. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Trametinib-d4 in In Vitro Metabolic Stability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib is a potent and selective inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, key components of the RAS-RAF-MEK-ERK pathway.[1] Understanding the metabolic fate of drug candidates like Trametinib is a critical component of preclinical drug development. In vitro metabolic stability assays are essential for predicting the in vivo clearance and potential for drug-drug interactions.[2]
This document provides a detailed protocol for assessing the metabolic stability of Trametinib using Trametinib-d4 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard such as this compound is crucial for minimizing variability and matrix effects in bioanalytical assays, ensuring high-quality data.[3]
Trametinib is primarily metabolized via deacetylation mediated by carboxylesterases and other hydrolytic enzymes, with minor contributions from CYP3A4-mediated oxidation.[1] This application note will focus on a typical in vitro metabolic stability assay using human liver microsomes, a common model for studying Phase I metabolism.
Signaling Pathway of Trametinib's Target
Caption: RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Trametinib.
Experimental Protocol: In Vitro Metabolic Stability of Trametinib in Human Liver Microsomes
This protocol outlines the steps to determine the rate of metabolism of Trametinib.
1. Materials and Reagents
-
Trametinib
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid
-
Purified Water
-
96-well incubation plates
-
96-well collection plates
2. Preparation of Solutions
-
Trametinib Stock Solution (10 mM): Dissolve an appropriate amount of Trametinib in DMSO.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare in 50:50 Acetonitrile:Water.
-
HLM Working Solution (1 mg/mL): Dilute the HLM stock in cold potassium phosphate buffer.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Experimental Workflow
Caption: Experimental workflow for the in vitro metabolic stability assay.
4. Incubation Procedure
-
Add buffer, HLM working solution, and Trametinib working solution to the wells of a 96-well plate to a final Trametinib concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the this compound internal standard.
-
Seal the plate and centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Trametinib from potential metabolites.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Trametinib and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Trametinib | 616.2 | 262.1 |
| This compound | 620.2 | 266.1 |
Data Presentation and Analysis
The concentration of Trametinib at each time point is determined by calculating the peak area ratio of Trametinib to this compound and comparing it to a calibration curve. The percentage of Trametinib remaining at each time point is calculated relative to the 0-minute time point.
Table 1: In Vitro Metabolic Stability of Trametinib in Human Liver Microsomes
| Time (min) | Peak Area (Trametinib) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) | % Trametinib Remaining |
| 0 | 125,430 | 130,120 | 0.964 | 100.0 |
| 5 | 105,360 | 129,850 | 0.811 | 84.1 |
| 15 | 76,520 | 130,500 | 0.586 | 60.8 |
| 30 | 45,180 | 129,980 | 0.348 | 36.1 |
| 60 | 15,670 | 130,210 | 0.120 | 12.5 |
The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant (k). The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can then be calculated using the following equations:
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
Conclusion
This application note provides a comprehensive protocol for conducting an in vitro metabolic stability assay of Trametinib using this compound as an internal standard. This method allows for the reliable determination of key metabolic parameters, which are essential for the preclinical assessment of drug candidates. The use of a deuterated internal standard ensures the accuracy and robustness of the LC-MS/MS quantification. Researchers can adapt this protocol to evaluate the metabolic stability of other compounds and in different in vitro systems.
References
Application Notes and Protocols for the Use of Trametinib-d4 in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Trametinib-d4, a deuterium-labeled internal standard, in the preclinical development of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases. Detailed protocols for key applications are provided to facilitate accurate and reproducible experimental design.
Introduction to Trametinib and the Role of this compound
Trametinib is a crucial therapeutic agent in oncology, particularly for cancers with mutations in the BRAF gene, such as melanoma.[1] It functions by inhibiting MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[1][2]
In preclinical and clinical drug development, the precise quantification of a drug candidate in biological matrices is paramount for understanding its pharmacokinetics (PK), metabolism, and pharmacodynamics (PD). This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of Trametinib. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision by correcting for variability during sample preparation and analysis.
Application 1: Pharmacokinetic (PK) Analysis
The use of this compound is essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of Trametinib in preclinical models. By spiking plasma, tissue homogenates, or other biological samples with a known concentration of this compound, researchers can reliably quantify Trametinib concentrations and derive key PK parameters.
Quantitative Data for Trametinib Pharmacokinetics
The following table summarizes representative pharmacokinetic parameters of Trametinib in human plasma, determined using LC-MS/MS methods that employ a stable isotope-labeled internal standard like this compound.
| Parameter | Value | Unit | Reference |
| Oral Bioavailability (F) | 72 | % | [1][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 | hours | [1][4] |
| Peak Plasma Concentration (Cmax) | 22.2 | ng/mL | [1][3] |
| Area Under the Curve (AUC0-τ) | 370 | ng·hr/mL | [3] |
| Apparent Volume of Distribution (Vd/F) | 214 | L | [2] |
| Plasma Protein Binding | 97.4 | % | [2][3] |
| Elimination Half-Life (t1/2) | 3.9 - 4.8 | days | [2][3] |
| Clearance (CL/F) | 3.21 | L/h | [5] |
Experimental Protocol: Quantification of Trametinib in Mouse Plasma using LC-MS/MS with this compound
This protocol outlines a typical procedure for determining the concentration of Trametinib in mouse plasma samples.
1. Materials and Reagents:
-
Trametinib analytical standard
-
This compound internal standard
-
Control mouse plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Trametinib and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare a working solution of this compound (internal standard, IS) in acetonitrile.
-
Serially dilute the Trametinib stock solution to prepare calibration standards and QC samples in control mouse plasma.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate.
-
Add 150 µL of the this compound working solution in acetonitrile to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of Trametinib from matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trametinib: Optimize for specific instrument
-
This compound: Optimize for specific instrument
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Trametinib to this compound against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of Trametinib in the unknown samples.
Diagram of the Pharmacokinetic Study Workflow:
Caption: Workflow for a preclinical pharmacokinetic study of Trametinib.
Application 2: In Vitro Metabolic Stability Assays
Determining the metabolic stability of a drug candidate is crucial for predicting its in vivo clearance and potential for drug-drug interactions. This compound is used in the analytical phase of these assays to ensure accurate quantification of the remaining parent drug (Trametinib) after incubation with metabolic enzymes, typically in liver microsomes or hepatocytes.
Quantitative Data for Trametinib Metabolism
| Parameter | Finding | Implication | Reference |
| Primary Metabolic Pathway | Deacetylation via hydrolytic enzymes (e.g., carboxylesterases) | Non-CYP450 mediated metabolism suggests a lower potential for typical drug-drug interactions. | [1][2][6] |
| CYP450 Involvement | Minimal | Low risk of inhibition or induction of major CYP enzymes. | [3] |
| In Vitro CYP Inhibition | No significant inhibition of major CYP isoforms at clinically relevant concentrations. | Low likelihood of Trametinib affecting the metabolism of co-administered drugs that are CYP substrates. | [3] |
| In Vitro CYP Induction | Potential to induce CYP3A4 in human hepatocytes. | Should be considered when co-administering with sensitive CYP3A4 substrates. | [1][3] |
Experimental Protocol: Metabolic Stability of Trametinib in Human Liver Microsomes
This protocol describes how to assess the rate of metabolism of Trametinib using human liver microsomes.
1. Materials and Reagents:
-
Trametinib
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
2. Incubation Procedure:
-
Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Add Trametinib to the reaction mixture at a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and this compound (internal standard).
3. Sample Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining concentration of Trametinib, as described in the pharmacokinetic analysis protocol.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of Trametinib remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.
Diagram of the Metabolic Stability Assay Workflow:
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Liquid-Liquid Extraction of Trametinib from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trametinib, marketed under the trade name Mekinist®, is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1] These kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often constitutively activated in various cancers due to mutations in genes like BRAF.[1] This aberrant signaling drives tumor cell proliferation and survival. Trametinib is approved for the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those harboring BRAF V600E or V600K mutations.[1]
Given its potent activity and potential for drug-drug interactions, the accurate quantification of Trametinib in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessment. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for isolating drugs like Trametinib from complex biological matrices, ensuring clean extracts and minimizing matrix effects in subsequent analytical determination, typically by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This document provides detailed application notes and a comprehensive protocol for the liquid-liquid extraction of Trametinib from human plasma.
Signaling Pathway of Trametinib
Trametinib exerts its therapeutic effect by inhibiting the MEK1 and MEK2 enzymes within the RAS-RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell growth, proliferation, and survival. In cancers with activating BRAF mutations, the pathway is constitutively active, leading to uncontrolled cell division. Trametinib's inhibition of MEK1/2 blocks the phosphorylation and activation of ERK1/2, thereby interrupting the downstream signaling that promotes tumor growth.
References
Application Note: High-Throughput Analysis of Trametinib in Human Plasma Using Solid-Phase Extraction Coupled with LC-MS/MS
Abstract
This application note describes a robust and reliable solid-phase extraction (SPE) protocol for the quantification of Trametinib, a potent MEK1/2 inhibitor, in human plasma. The methodology utilizes a mixed-mode cation exchange SPE sorbent for efficient sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol provides high recovery and minimal matrix effects, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The presented method is designed for researchers, scientists, and drug development professionals requiring a detailed and reproducible procedure for Trametinib analysis.
Introduction
Trametinib is a highly selective, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[2][3][4][5] Trametinib is approved for the treatment of various malignancies, including BRAF V600 mutation-positive melanoma. Accurate and precise quantification of Trametinib in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing.
Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like protein precipitation and liquid-liquid extraction, including higher sample cleanup efficiency, reduced matrix effects, and the potential for automation. This application note provides a detailed protocol for the extraction of Trametinib from human plasma using Oasis® MCX (Mixed-Mode Cation Exchange) SPE cartridges, a sorbent known for its effectiveness in extracting basic compounds like Trametinib from biological fluids.[6]
Materials and Methods
Materials
-
Trametinib reference standard
-
Internal standard (e.g., Trametinib-¹³C₆ or a structurally similar compound)
-
Human plasma (K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Deionized water
-
Oasis® MCX µElution Plate, 2 mg Sorbent per Well, 30 µm (or equivalent)
Instrumentation
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve Trametinib reference standard in a suitable solvent (e.g., DMSO or methanol) to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples at various concentrations. A typical calibration curve range for Trametinib in plasma is 0.5 to 250 ng/mL.[7]
Plasma Sample Pre-treatment
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add the internal standard.
-
Acidify the plasma sample by adding an equal volume (100 µL) of 4% phosphoric acid (H₃PO₄) or 2% formic acid in water.[6][8]
-
Vortex the mixture for 30 seconds.
Solid-Phase Extraction Protocol
The following protocol is based on a standard methodology for mixed-mode cation exchange SPE and is suitable for the Oasis® MCX µElution Plate.[6][8][9]
-
Conditioning: Condition the SPE wells by passing 200 µL of methanol, followed by 200 µL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the SPE wells by passing 200 µL of 2% formic acid in water.
-
Loading: Load the pre-treated plasma sample (approximately 200 µL) onto the SPE wells. Apply a gentle vacuum to slowly draw the sample through the sorbent bed.
-
Washing (Step 1): Wash the sorbent with 200 µL of 2% formic acid in water to remove hydrophilic interferences.
-
Washing (Step 2): Wash the sorbent with 200 µL of methanol to remove lipophilic interferences.
-
Elution: Elute Trametinib and the internal standard by adding two aliquots of 25 µL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of acetonitrile and methanol.[8] Collect the eluate in a clean collection plate.
-
Post-Elution: Dilute the eluate with 150 µL of an aqueous mobile phase component (e.g., 97:2:1 Water:ACN:formic acid) prior to injection into the LC-MS/MS system.[8]
Data Presentation
The following tables summarize typical quantitative data for Trametinib analysis using SPE followed by LC-MS/MS. The data is compiled from various studies and represents expected performance metrics.[7][10][11][12][13]
Table 1: Linearity and Range of Quantification
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Trametinib | Human Plasma | 0.5 - 50 | > 0.996 |
| Trametinib | Human Plasma | 0.75 - 250 | Not Reported |
| Trametinib | Human Plasma | 5 - 50 | Not Reported |
Table 2: Accuracy and Precision
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Trametinib | Human Plasma | LLOQ | 0.5 | Within ±15% | ≤ 15% |
| Trametinib | Human Plasma | Low | 1.5 | Within ±15% | ≤ 15% |
| Trametinib | Human Plasma | Mid | 7.5 | Within ±15% | ≤ 15% |
| Trametinib | Human Plasma | High | 37.5 | Within ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Extraction Method | Recovery | Matrix Effect |
| Trametinib | Human Plasma | SPE (Oasis® MCX) | ≥ 70% | ≤ 15% |
Mandatory Visualization
Signaling Pathway Diagram
Trametinib inhibits MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway. The following diagram illustrates this pathway and the point of inhibition by Trametinib.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape for Trametinib in HPLC
Technical Support Center: Trametinib HPLC Analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help you resolve poor peak shape issues encountered during the HPLC analysis of Trametinib.
Frequently Asked Questions (FAQs)
Q1: Why is my Trametinib peak tailing?
Peak tailing is the most common peak shape issue for basic compounds like Trametinib. It is typically characterized by an asymmetric peak with a drawn-out trailing edge.
Primary Causes and Solutions:
-
Secondary Silanol Interactions: Trametinib is a basic compound and can interact with acidic residual silanol groups on the surface of silica-based HPLC columns (e.g., C18).[1][2] This is a primary cause of peak tailing.
-
Solution: Suppress the ionization of both the analyte and the silanol groups by using an acidic mobile phase. Maintaining a pH between 2.5 and 3.5 is highly effective.[3][4] This can be achieved by adding modifiers like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer to the aqueous portion of your mobile phase.[5][6]
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO or Acetonitrile), it can cause peak distortion, including tailing.[7]
-
Solution: Ideally, dissolve and dilute Trametinib in a solvent that is as close in composition to the initial mobile phase as possible.[6] If a strong solvent like DMSO is required for initial solubility, ensure the final injection volume is small and the sample is diluted with the mobile phase.[8][9]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak tailing.[7] Similarly, the loss of stationary phase end-capping over time can expose more silanol groups.[1]
-
Solution: Use a guard column to protect the analytical column. If you suspect contamination, flush the column with a strong solvent series (refer to the column manufacturer's guidelines). If the problem persists after cleaning, the column may need to be replaced.[10]
-
Q2: My Trametinib peak is fronting. What are the likely causes?
Peak fronting, where the peak's leading edge is sloped, is less common for basic compounds but can occur.
Primary Causes and Solutions:
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting.[10]
-
Solution: Reduce the concentration of the sample and re-inject. Perform a linearity study to determine the optimal concentration range for your method. Published methods often use concentrations in the range of 5-50 µg/mL.[6]
-
-
Low Column Temperature: Insufficient temperature can lead to slower mass transfer kinetics, which can sometimes manifest as fronting.
-
Solution: Increase the column temperature. A starting point of 30-40°C is common for small molecules and can improve peak symmetry.
-
-
Column Collapse: A sudden physical change or void at the head of the column can cause severe peak fronting.[10] This can happen with extreme pH or temperature conditions.
-
Solution: This is often irreversible, and the column will need to be replaced. Ensure your mobile phase pH and temperature are within the column's recommended operating range.
-
Q3: What is a good starting HPLC method for Trametinib analysis?
Several validated methods have been published. The key components are a C18 column and an acidic mobile phase. Below is a summary of successful published conditions that can be used as a starting point.
HPLC Method Parameters for Trametinib
| Parameter | Condition 1[5] | Condition 2[6] | Condition 3[11] |
| Column | Symmetry Xterra C18 (4.6 x 150mm, 5µm) | Thermo Scientific C18 (250 x 4.6mm, 5µm) | Zodiac C18 (250 x 4.6mm, 5µm) |
| Mobile Phase A | Potassium Dihydrogen Phosphate Buffer | 0.1% Formic Acid in Water | Phosphate Buffer |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Composition | 65% A : 35% B (Isocratic) | 30% A : 70% B (Isocratic) | 40% A : 60% B (Isocratic) |
| pH | 2.8 (adjusted with Orthophosphoric Acid) | ~2.8 | 5.5 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 246 nm | 248 nm | 245 nm |
| Column Temp. | Ambient | 30°C | 25°C |
| Reported Tailing Factor | 1.26 | Good peak shape reported | Symmetrical peak reported |
Experimental Protocols
Protocol 1: Acidic Mobile Phase Preparation (0.1% Formic Acid)
This protocol describes the preparation of a common mobile phase for Trametinib analysis.
-
Prepare Aqueous Phase (A):
-
Measure 999 mL of HPLC-grade water into a 1 L clean glass reservoir.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly. This solution is 0.1% formic acid in water.
-
-
Prepare Organic Phase (B):
-
Use 100% HPLC-grade Acetonitrile as the organic phase.
-
-
Final Mobile Phase Mixture (Example: 70% Acetonitrile):
-
For a 1 L final volume, carefully measure 700 mL of Acetonitrile (Phase B) and 300 mL of 0.1% Formic Acid in Water (Phase A).
-
Combine them in a clean 1 L glass reservoir.
-
-
Degassing:
-
Sonicate the final mobile phase mixture for 10-15 minutes or use vacuum filtration (0.45 µm filter) to remove dissolved gases, which can cause baseline noise and pump issues.[5]
-
Protocol 2: Standard Stock and Working Solution Preparation
Trametinib has low aqueous solubility, so an organic solvent is typically required for the stock solution.[12][13]
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of Trametinib reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) and sonicate for 5-10 minutes to ensure complete dissolution.[8][11]
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with the same solvent and mix well.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase. Using the mobile phase as the diluent for the final working solution is crucial for good peak shape.[6]
-
Mix thoroughly. This solution is now ready for injection.
-
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical workflows for diagnosing and resolving poor peak shape.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Interaction of Trametinib with the column stationary phase.
References
- 1. waters.com [waters.com]
- 2. chromtech.com [chromtech.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. agilent.com [agilent.com]
- 5. bepls.com [bepls.com]
- 6. crsubscription.com [crsubscription.com]
- 7. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
Technical Support Center: Quantification of Trametinib
Welcome to the technical support center for the quantification of Trametinib. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of Trametinib.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying Trametinib in biological matrices?
A1: The most significant challenge in quantifying Trametinib, particularly in complex matrices like plasma, is mitigating the impact of matrix effects. Matrix effects, such as ion suppression or enhancement, can interfere with the ionization of Trametinib and its internal standard (IS) in the mass spectrometer, leading to inaccurate and imprecise results. Other challenges include ensuring efficient extraction of the analyte from the matrix and preventing its degradation during sample preparation and analysis.
Q2: What is the mechanism of action of Trametinib?
A2: Trametinib is a highly selective and reversible allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. MEK1 and MEK2 are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often constitutively activated in various cancers due to mutations in genes like BRAF. By inhibiting MEK1/2, Trametinib prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Q3: Which sample preparation techniques are recommended for Trametinib quantification?
A3: Several sample preparation techniques can be employed for the extraction of Trametinib from biological matrices. The most common methods are:
-
Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile or methanol, to remove proteins from the sample. While efficient for high-throughput analysis, it may result in less clean extracts and potentially higher matrix effects compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract than PPT by partitioning the analyte of interest into an immiscible organic solvent. A published method for the simultaneous quantification of dabrafenib and trametinib in human plasma utilized tert-butyl methyl ether (TBME) for extraction.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte. It provides the cleanest extracts and can significantly reduce matrix effects, though it is a more time-consuming and expensive method.
The choice of method depends on the required sensitivity, throughput, and the complexity of the biological matrix.
Troubleshooting Guide
Problem 1: Low recovery of Trametinib during sample preparation.
| Possible Cause | Troubleshooting Steps |
| Inefficient protein precipitation | Optimize the protein precipitation protocol. Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to the plasma volume. Ensure thorough vortexing and adequate centrifugation time and speed to achieve complete protein precipitation. |
| Suboptimal Liquid-Liquid Extraction (LLE) conditions | Adjust the pH of the aqueous phase to ensure Trametinib is in a neutral form for efficient partitioning into the organic solvent. Test different organic solvents with varying polarities. Optimize the extraction time and mixing intensity. |
| Inadequate Solid-Phase Extraction (SPE) procedure | Ensure the SPE cartridge is appropriate for the physicochemical properties of Trametinib. Optimize the conditioning, loading, washing, and elution steps. The wash step is critical for removing interferences without eluting the analyte, and the elution solvent must be strong enough to recover Trametinib completely. |
| Analyte degradation | Trametinib may be sensitive to light and temperature. Protect samples from light and keep them at low temperatures during and after processing. One study noted that dabrafenib, often analyzed with trametinib, degrades under the influence of light. |
Problem 2: High variability or poor reproducibility in quantification results.
| Possible Cause | Troubleshooting Steps |
| Significant matrix effects | This is a primary cause of variability. Implement strategies to mitigate matrix effects as detailed in the "Addressing Matrix Effects" section below. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix-induced signal variations. |
| Inconsistent sample preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including calibration standards and quality controls. Automating sample preparation steps can improve reproducibility. |
| Instrumental instability | Verify the stability of the LC-MS/MS system. Check for fluctuations in pump pressure, inconsistent autosampler injection volumes, and detector sensitivity drift. Regular maintenance and calibration of the instrument are crucial. |
Problem 3: Suspected ion suppression or enhancement in the LC-MS/MS signal.
| Possible Cause | Troubleshooting Steps |
| Co-elution of matrix components | Modify the chromatographic conditions to separate Trametinib from interfering matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or using a different stationary phase. |
| Phospholipid-induced ion suppression | Phospholipids are common culprits for ion suppression in plasma samples. Use a sample preparation method that effectively removes phospholipids, such as a targeted SPE or a phospholipid removal plate. |
| Insufficient sample cleanup | If using protein precipitation, consider switching to a more rigorous cleanup method like LLE or SPE to obtain a cleaner extract. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol is based on the post-extraction spike method to quantitatively evaluate the presence and extent of matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of Trametinib in the mobile phase at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least six different sources) using the chosen sample preparation method. After the final extraction step, spike the extract with the Trametinib standard solution to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with the Trametinib standard solution before initiating the sample preparation process.
-
-
Analyze the samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C) / (Peak Area in Set A) x 100
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the simultaneous quantification of dabrafenib and trametinib in human plasma.
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 3 mL of tert-butyl methyl ether (TBME).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Trametinib Quantification
| Method | Typical Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Throughput | Cost |
| Protein Precipitation (PPT) | 85-100% | Can be significant, especially with phospholipids. | High | Low |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate, generally lower than PPT. | Medium | Medium |
| Solid-Phase Extraction (SPE) | 90-105% | Minimal, provides the cleanest extracts. | Low | High |
Note: The values presented are typical ranges and can vary depending on the specific protocol and matrix.
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Experimental Workflow
Caption: General experimental workflow for Trametinib quantification, including matrix effect evaluation.
Technical Support Center: Optimizing LC Gradient for Trametinib and Trametinib-d4 Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of Trametinib and its deuterated internal standard, Trametinib-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the separation of Trametinib and this compound.
Q1: Why am I observing poor peak shape (e.g., fronting, tailing, or broad peaks) for Trametinib and/or this compound?
A1: Poor peak shape can arise from several factors. Here's a troubleshooting guide:
-
Column Choice: Ensure you are using a suitable column. C18 columns are commonly used for Trametinib analysis.[1][2][3] Consider using a high-quality, end-capped C18 column to minimize secondary interactions.
-
Mobile Phase pH: The pH of your mobile phase is critical. Trametinib is a basic compound, and a mobile phase with an acidic pH (e.g., using formic acid or a phosphate buffer) can improve peak shape by ensuring the analyte is in a single ionic form.[2][3]
-
Flow Rate: An excessively high or low flow rate can lead to peak broadening. Ensure your flow rate is optimized for your column dimensions and particle size. A typical flow rate for a standard HPLC column is around 1.0 mL/min.[1][2]
-
Injection Volume and Solvent: Injecting too large a volume or using a sample solvent much stronger than the initial mobile phase can cause peak distortion. Try reducing the injection volume or dissolving your sample in a solvent similar in composition to the initial mobile phase.
Q2: I am seeing co-elution or poor resolution between Trametinib and this compound. How can I improve their separation?
A2: While Trametinib and its deuterated internal standard are expected to have very similar retention times, complete co-elution is ideal for LC-MS/MS analysis to minimize variability from matrix effects. However, if you are using a UV detector or need to confirm baseline separation for other reasons, here are some tips:
-
Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of the strong organic solvent) will increase the retention time and can improve the resolution between closely eluting peaks.
-
Isocratic Hold: Introducing a short isocratic hold at the beginning of the gradient can sometimes improve the focusing of the analytes at the head of the column, leading to better separation.
-
Organic Modifier: While acetonitrile is a common choice, experimenting with methanol as the organic modifier, or a mixture of both, can alter selectivity and potentially improve resolution.
Q3: My signal intensity for Trametinib is low or inconsistent. What could be the cause?
A3: Low or inconsistent signal intensity can be due to a variety of factors, from sample preparation to mass spectrometer settings.
-
Sample Preparation: Ensure your sample extraction method provides good recovery and minimizes matrix effects. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency in the mass spectrometer. For positive ion mode, formic acid (typically 0.1%) is a good starting point.[3]
-
Mass Spectrometer Parameters: Optimize the mass spectrometer settings, including ion source parameters (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters (e.g., declustering potential and collision energy) for both Trametinib and this compound.
-
Internal Standard Response: A stable internal standard response is crucial. If the this compound signal is also inconsistent, it may point to issues with the autosampler, injector, or the overall system stability.
Q4: I'm observing high backpressure in my LC system. What should I do?
A4: High backpressure is a common issue that can halt your analysis. Follow these steps to diagnose and resolve the problem:
-
Systematically Isolate the Source: Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column or downstream. If the pressure is still high, the issue is in the pump, injector, or tubing before the column.
-
Check for Blockages: If the column is the source of high pressure, try back-flushing it (if the manufacturer's instructions permit). If the problem persists, the column may be fouled or plugged and may need to be replaced. Check for blockages in tubing and frits.
-
Mobile Phase: Ensure your mobile phases are properly filtered and degassed to prevent particulate matter from entering the system and to avoid bubble formation.
-
Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate in the system, leading to blockages. Ensure your sample is fully dissolved in an appropriate solvent.
Experimental Protocols
Below are representative experimental protocols for the separation of Trametinib and this compound. These should be considered as starting points and may require further optimization for your specific instrumentation and application.
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Condition 1 | Condition 2 |
| LC System | UPLC System | HPLC System |
| Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 4.6 x 150 mm, 5 µm[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 80% B over 5 min | 30% B to 70% B over 8 min |
| Flow Rate | 0.4 mL/min | 1.0 mL/min[2] |
| Column Temp. | 40 °C | Ambient |
| Injection Vol. | 5 µL | 20 µL[3] |
| MS System | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| MRM Transitions | Trametinib: 616.2 > 599.2 | Trametinib: 616.2 > 146.1 |
| This compound: 620.2 > 603.2 | This compound: 620.2 > 146.1 |
Note: The specific MRM transitions should be optimized on your mass spectrometer.
Visualizations
Workflow for LC Gradient Optimization
The following diagram illustrates a typical workflow for optimizing an LC gradient for the separation of Trametinib and its internal standard.
References
How to resolve co-elution of interferences with Trametinib-d4
Welcome to the technical support center for troubleshooting issues related to the analysis of Trametinib-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis, with a focus on resolving co-elution of interferences with the deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak in our blank matrix samples at the same retention time as this compound. What could be the cause?
A1: This could be due to carryover from a previous injection or contamination of your LC-MS system. However, a more probable cause is the presence of an endogenous compound in the matrix that is isobaric to this compound and has a similar retention time under your current chromatographic conditions. It is crucial to run multiple batches of blank matrix to confirm that the interference is consistent.
Q2: Our calibration curve for Trametinib is non-linear, especially at higher concentrations. Could this be related to the internal standard?
A2: Yes, non-linearity, particularly at the upper limits of quantification, can be a symptom of internal standard signal suppression caused by a co-eluting analyte.[1][2] If a high concentration of Trametinib co-elutes with this compound, it can compete for ionization in the mass spectrometer source, leading to a disproportionate response.
Q3: What are the most likely sources of interference when analyzing Trametinib in biological samples?
A3: Potential interferences can include:
-
Trametinib metabolites: The primary metabolic pathway for Trametinib is deacetylation to form the M5 metabolite.[3][4][5] This and other metabolites could potentially interfere.
-
Co-administered drugs and their metabolites: Trametinib is often administered with Dabrafenib.[6][7][8] Metabolites of Dabrafenib, such as hydroxy-dabrafenib, carboxy-dabrafenib, and N-desmethyl-dabrafenib, should be considered as potential interferences.[6]
-
Endogenous matrix components: Components from plasma, urine, or tissue homogenates can sometimes cause unexpected peaks or ion suppression.
-
Contaminants: Plasticizers or other contaminants from sample collection tubes or labware can be a source of interference.
Troubleshooting Guides
Issue: Suspected Co-elution with this compound
This guide provides a systematic approach to identifying and resolving co-elution issues with your internal standard, this compound.
Step 1: Confirm the Interference
The first step is to confirm that you have a co-elution problem.
-
Analyze multiple sources of blank matrix: This will help determine if the interference is endogenous to the biological matrix.
-
Check for peak asymmetry: A shoulder on the this compound peak can be an indication of a co-eluting compound.
-
Use high-resolution mass spectrometry (if available): This can help to distinguish between this compound and an isobaric interference based on their exact mass-to-charge ratios.
Step 2: Identify the Source of Interference
Once co-elution is confirmed, the next step is to identify the interfering compound. A likely candidate is the deacetylated metabolite of Trametinib, M5.
-
Molecular Weight of M5: The molecular weight of the deacetylated Trametinib metabolite (M5) is 442.23 g/mol .
-
Mass-to-Charge Ratio Comparison:
-
This compound ([M+H]⁺): 619.2 g/mol (approx.)
-
Deacetylated Trametinib (M5) ([M+H]⁺): 443.2 g/mol (approx.)
-
While not isobaric, it is crucial to check for potential in-source fragmentation or unusual adduct formation that could lead to interfering signals.
Step 3: Chromatographic Resolution
If a co-eluting interference is identified, the primary goal is to achieve chromatographic separation.
-
Modify the Mobile Phase Gradient: Adjusting the gradient slope or the organic-to-aqueous ratio can alter the retention times of this compound and the interfering compound.
-
Change the Mobile Phase Composition: Switching from acetonitrile to methanol, or vice-versa, can change the selectivity of the separation.
-
Adjust the pH of the Aqueous Mobile Phase: Altering the pH can change the ionization state of the analytes and, consequently, their retention on a reverse-phase column.
-
Evaluate a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different chemistry (e.g., C8, Phenyl-Hexyl).
Step 4: Mass Spectrometric Resolution
If chromatographic separation is not fully achievable, it may be possible to resolve the interference using mass spectrometry.
-
Select a Different MRM Transition: If the interference shares the same precursor ion as this compound, it may have a different product ion. Experiment with different fragmentation pathways to find a unique transition for this compound.
Experimental Protocols
Protocol 1: Sample Preparation for Trametinib Analysis in Human Plasma
This protocol is adapted from validated methods for the simultaneous analysis of Dabrafenib and Trametinib.[6][8]
-
Sample Thawing: Thaw frozen plasma samples on an ice-water bath.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the working solution of this compound (and any other internal standards) to the plasma sample.
-
Protein Precipitation: Add protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortexing and Centrifugation: Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Example LC-MS/MS Conditions for Trametinib Analysis
The following table summarizes typical starting conditions for the analysis of Trametinib. These may need to be optimized to resolve co-elution with interferences.
| Parameter | Condition 1 | Condition 2 |
| LC Column | C18 (e.g., 2.1 x 50 mm, 2.6 µm)[8] | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[8] | 10 mM Ammonium Formate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] | Acetonitrile |
| Flow Rate | 0.5 mL/min[8] | 1.0 mL/min |
| Gradient | Gradient elution | Isocratic or Gradient |
| Injection Volume | 5 µL | 10 µL |
| MS Ionization | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be optimized | To be optimized |
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Trametinib.
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dabrafenib and trametinib exposure-efficacy and tolerance in metastatic melanoma patients: a pharmacokinetic-pharmacodynamic real-life study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M5 Metabolite of Trametinib - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of Trametinib-d4 During Sample Processing
Welcome to the technical support center for Trametinib-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample processing. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during sample processing a concern?
This compound is a deuterated form of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases in the MAPK/ERK signaling pathway.[1] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. Ensuring its stability is critical for accurate and reproducible experimental results. Degradation of this compound during sample collection, processing, and storage can lead to an underestimation of the analyte of interest and compromise the validity of study data.
Q2: What are the primary degradation pathways for Trametinib?
Forced degradation studies on Trametinib have identified its main vulnerabilities. The primary degradation pathways include:
-
Hydrolysis: Trametinib is susceptible to both acid and base-catalyzed hydrolysis.
-
Oxidation: While Trametinib shows some susceptibility to oxidative stress, it is generally found to be more stable under these conditions compared to hydrolytic stress.
-
Photodegradation: Trametinib is known to be photolabile, meaning it can degrade upon exposure to light.[3]
Q3: How does deuteration affect the stability of this compound compared to Trametinib?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, strengthens the chemical bonds within the molecule. This is due to the "kinetic isotope effect," which can slow down metabolic and chemical degradation processes where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[4][5][6] Consequently, this compound is expected to be more resistant to degradation than its non-deuterated counterpart, Trametinib.[7] This enhanced stability makes it a more reliable internal standard.
Q4: What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2°C to 8°C for long-term storage. Short-term storage at controlled room temperature (up to 30°C) for up to 30 days is also acceptable.
-
Light: Protect from light by storing in the original, light-resistant packaging.
-
Moisture: Keep the container tightly closed and store with a desiccant to protect from moisture.
Troubleshooting Guide
This guide addresses specific issues that may arise during sample processing and provides actionable solutions.
| Observed Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in processed samples. | Degradation due to pH extremes. | Ensure all solutions used during extraction are pH-neutral or buffered appropriately. Avoid strong acids or bases. If acidic or basic conditions are necessary for a specific protocol, minimize the exposure time and temperature. |
| Photodegradation. | Work with samples in a dimly lit environment or use amber-colored labware to protect the analyte from light exposure. | |
| Thermal degradation. | Keep samples on ice or at 4°C during processing. Avoid prolonged exposure to room temperature. | |
| Variable results between replicate samples. | Inconsistent sample handling. | Standardize all sample processing steps, including incubation times, temperatures, and vortexing durations. |
| Freeze-thaw cycles. | Aliquot samples after collection to minimize the number of freeze-thaw cycles. Trametinib has been shown to be stable for at least three freeze-thaw cycles from -80°C to room temperature. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | Review the sample processing workflow for potential exposure to harsh conditions (pH, light, temperature). Refer to the stability-indicating HPLC method to identify potential degradants. |
| Contamination. | Ensure all labware is thoroughly cleaned and that solvents are of high purity. |
Experimental Protocols
Protocol 1: Plasma Sample Processing for this compound Analysis
This protocol is adapted from established methods for the extraction of Trametinib from human plasma and is designed to minimize degradation.
Materials:
-
Human plasma samples containing this compound
-
Tert-butyl methyl ether (TBME)
-
Acetonitrile (ACN), HPLC grade
-
Internal standard working solution (if this compound is not the internal standard)
-
Microcentrifuge tubes (amber-colored or wrapped in foil)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C.
-
Aliquoting: Aliquot 100 µL of plasma into a pre-labeled microcentrifuge tube.
-
(Optional) Internal Standard Spiking: If using a different internal standard, add the appropriate volume of the working solution to the plasma and vortex briefly.
-
Protein Precipitation and Extraction:
-
Add a predetermined volume of ice-cold TBME to the plasma sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 1700 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (TBME) to a new clean, labeled tube, avoiding the protein pellet.
-
Evaporation: Evaporate the TBME to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase or a suitable solvent like acetonitrile. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath
-
UV chamber (254 nm)
-
Oven
Procedure:
-
Prepare Test Solutions: Prepare separate solutions of this compound in an appropriate solvent for each stress condition.
-
Acid Hydrolysis:
-
Mix the this compound solution with 0.1 N HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix the this compound solution with 0.1 N NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the this compound solution with 3% H₂O₂.
-
Keep at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Place the this compound solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
-
Photodegradation:
-
Expose the this compound solution to UV light (254 nm) in a photostability chamber for a defined period.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Visualizations
MAPK/ERK Signaling Pathway
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Experimental Workflow for Sample Analysis
Caption: Workflow for plasma sample processing of this compound.
Logical Relationship of Degradation Factors
Caption: Factors influencing the stability of this compound.
References
- 1. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Managing Variability in Trametinib-d4 Response
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage variability in experiments involving Trametinib-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Trametinib?
This compound is the deuterium-labeled version of Trametinib.[1] In this compound, four hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. This isotopic labeling increases its molecular weight, which is essential for its use as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] For most biological purposes, its mechanism of action is identical to that of Trametinib.
Q2: What is the mechanism of action of Trametinib?
Trametinib is a highly specific and potent, reversible, allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[2][3][4][5] By binding to an allosteric site on the MEK enzymes, it prevents their activation and kinase activity.[6] This blocks the phosphorylation of the downstream effector kinases, ERK1 and ERK2.[7] The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its constitutive activation is a common feature in many cancers.[5][7]
Q3: What are the recommended storage and handling conditions for this compound?
-
Solid Form: this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[8]
-
Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO).[1][8] DMSO stock solutions are stable for up to 6 months at -80°C or 1 month at -20°C.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as moisture can significantly reduce the solubility of Trametinib.[9]
-
Aqueous Solutions: Trametinib is sparingly soluble in aqueous buffers.[8] For cell-based assays, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer or culture medium of choice.[8] Aqueous solutions should be prepared fresh and not stored for more than one day.[8]
Q4: Why am I seeing high variability in IC50 values for Trametinib in my cell viability assays?
Inconsistent IC50 values are a common issue and can arise from multiple sources:
-
Cell-Dependent Factors:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number. Genetic drift can occur over time in culture, altering drug sensitivity.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout and calculated IC50. This phenomenon is known as density-dependent chemoresistance.[10]
-
Cell Health and Proliferation Rate: Variations in cell health or doubling time between experiments will affect the outcome.
-
-
Assay-Dependent Factors:
-
Drug Preparation: Inconsistent preparation of stock solutions or serial dilutions can introduce significant error. Ensure the compound is fully dissolved.
-
Assay Duration: Short-term (e.g., 72-hour) and long-term (e.g., 10-day) assays can yield different sensitivity profiles for the same cell line.[11]
-
Readout Method: Artifacts associated with the chosen viability assay (e.g., MTT, CellTiter-Glo®) can lead to inconsistencies.[10]
-
-
Biological Factors:
Q5: How can I confirm that Trametinib is inhibiting the MEK/ERK pathway in my experimental system?
The most direct method is to measure the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream target of MEK1/2.
-
Western Blotting: This is the gold-standard technique. Treat cells with Trametinib for a defined period (e.g., 2-24 hours) and then lyse the cells for protein extraction.[14][15] Probe the resulting blot with antibodies against both phosphorylated ERK (p-ERK) and total ERK. A dose-dependent decrease in the p-ERK signal, with no change in total ERK, confirms target engagement.[14][15][16] Significant reduction in p-ERK is often observed at concentrations as low as 10 nM.[14]
Data Summary Tables
Table 1: Physicochemical and Storage Properties of Trametinib/Trametinib-d4
| Property | Value / Condition | Source(s) |
| Target | MEK1 / MEK2 | [2][3] |
| IC50 (Cell-Free) | ~0.92 nM (MEK2), ~1.8 nM (MEK1) | [1][2] |
| Molecular Weight | 615.39 g/mol (Trametinib) | [17] |
| Solubility | Soluble in DMSO (~3-50 mg/mL); Sparingly soluble in aqueous buffers. | [1][8][17] |
| Storage (Solid) | -20°C (≥ 4 years) | [8] |
| Storage (DMSO Stock) | -80°C (6 months); -20°C (1 month) | [1] |
Table 2: Reported IC50 Values of Trametinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Reported IC50 (nM) | Source(s) |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.48 | [2] |
| COLO205 | Colorectal Cancer | BRAF V600E | 0.52 | [2] |
| A549 | Non-Small Cell Lung | KRAS G12S | ~1-10 | [13] |
| MDA-MB-231 | Breast Cancer | BRAF G464V, KRAS G13D | ~10-50 | [18][19] |
| MCF-7 | Breast Cancer | PIK3CA E545K | >1000 | [18][19] |
| SKBr3 | Breast Cancer | HER2+ | >1000 | [18][19] |
| COLO320 DM | Colorectal Cancer | Wild-type BRAF/KRAS | >10,000 | [2] |
Note: IC50 values are highly context- and assay-dependent and should be determined empirically for your specific experimental system.
Visualized Guides and Workflows
Mechanism of Action: MAPK Pathway Inhibition
Caption: Trametinib inhibits MEK1/2, blocking signal transduction to ERK1/2 in the MAPK pathway.
Troubleshooting Guide: Inconsistent IC50 Results
Caption: A logical workflow to diagnose sources of variability in Trametinib IC50 experiments.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-ERK Inhibition
This protocol details the steps to verify the inhibitory activity of Trametinib on its direct target, MEK1/2, by assessing the phosphorylation status of ERK1/2.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of Trametinib from a DMSO stock solution in your complete cell culture medium. Recommended starting concentrations could range from 1 nM to 1 µM.[14][15]
-
Include a "vehicle control" well treated with the same final concentration of DMSO as the highest drug concentration well.
-
Remove old medium from cells, wash once with PBS, and add the medium containing the drug or vehicle.
-
Incubate for the desired time period (a 2-hour treatment is often sufficient to see maximal p-ERK inhibition).[14]
-
-
Cell Lysis:
-
Place the culture plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
-
Sample Preparation & SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X) and boil at 95-100°C for 5-10 minutes.
-
Load 15-30 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2, diluted in blocking buffer, overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager or film.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK for each treatment condition.
-
Protocol 2: Troubleshooting Guide for LC-MS/MS Quantification
This compound is primarily used as an internal standard (IS) for the accurate quantification of Trametinib in biological matrices. This guide addresses common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | 1. Inefficient protein precipitation. 2. Suboptimal ionization in the mass spectrometer source. 3. Degradation of analyte or IS during sample prep. | 1. Test different precipitation solvents (e.g., acetonitrile, methanol, with or without acid).[20] Ensure a sufficient volume ratio (e.g., 3:1 solvent:plasma). 2. Optimize source parameters (e.g., spray voltage, gas flows, temperature). 3. Keep samples on ice and minimize light exposure, as some kinase inhibitors are light-sensitive.[21] |
| High Variability / Poor Precision | 1. Inconsistent sample preparation (pipetting errors). 2. Matrix effects (ion suppression or enhancement). 3. Carryover from previous injections. | 1. Use calibrated pipettes and consistent technique. Ensure complete vortexing and centrifugation. 2. Dilute the sample extract or test alternative extraction methods (e.g., solid-phase extraction). Ensure the IS (this compound) co-elutes with the analyte to compensate for matrix effects. 3. Optimize the wash steps in the LC method; use a strong organic solvent in the wash solution. |
| Poor Peak Shape | 1. Incompatible reconstitution solvent. 2. Column degradation or contamination. 3. Suboptimal mobile phase composition. | 1. The final reconstitution solvent should be similar in composition to the initial mobile phase to prevent peak distortion. 2. Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if necessary. 3. Adjust mobile phase pH or organic content. A gradient elution is typically used.[20] |
| IS (this compound) Signal Instability | 1. Degradation of the IS stock solution. 2. Inconsistent addition of IS to samples. 3. Isotopic interference from the analyte. | 1. Prepare fresh IS working solutions regularly from a validated stock. 2. Add the IS early in the sample preparation process to account for extraction variability. 3. Check the mass transitions (MRM) to ensure they are specific and free from crosstalk. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Trametinib - Wikipedia [en.wikipedia.org]
- 4. Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Trametinib dimethyl sulfoxide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Concurrent inhibition of ErbB family and MEK/ERK kinases to suppress non-small cell lung cancer proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. usbio.net [usbio.net]
- 18. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines | PLOS One [journals.plos.org]
- 20. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting mass spectrometer settings for optimal Trametinib-d4 detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometer settings for the detection of Trametinib-d4.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mass-to-charge (m/z) transitions for Trametinib and its deuterated internal standard, this compound?
A1: While specific transitions for this compound should be empirically determined, we can infer starting points from the non-labeled Trametinib and other stable isotope-labeled versions. For Trametinib, the protonated molecule [M+H]⁺ is observed at m/z 616.2.[1] A common product ion for fragmentation is m/z 491.2.[1]
For a deuterated internal standard like this compound, you would expect the precursor ion to be [M+4+H]⁺, which would be approximately m/z 620.2. The fragmentation pattern should be similar to Trametinib. Therefore, a logical starting product ion would be around m/z 495.2, assuming the deuterium labels are not on the fragment lost.
It is crucial to infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions experimentally.
Here is a table of suggested starting MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Trametinib | 616.2 | 491.2 | Positive |
| This compound | ~620.2 | ~495.2 (to be optimized) | Positive |
Q2: I am observing chromatographic separation between Trametinib and this compound. Is this normal and how can I address it?
A2: Yes, it is not uncommon to observe slight chromatographic separation between an analyte and its deuterated internal standard.[2][3] This phenomenon, known as the "isotope effect," is more pronounced with deuterium labeling compared to ¹³C or ¹⁵N labeling.[4] The difference in retention time is due to the minor differences in physicochemical properties, such as lipophilicity, caused by the substitution of hydrogen with deuterium.[4]
To address this, you can:
-
Modify the chromatographic gradient: A shallower gradient can sometimes help to improve the co-elution of the analyte and internal standard.
-
Adjust the mobile phase composition: Minor changes to the organic solvent ratio or additives may influence the retention behavior.
-
Ensure peak integration is appropriate: If complete co-elution cannot be achieved, ensure that your peak integration windows are set correctly for both the analyte and the internal standard. While stable isotope-labeled internal standards are intended to correct for variability, significant retention time differences can lead to differential matrix effects, potentially compromising data accuracy.[3]
Q3: My this compound signal is showing high variability or poor recovery. What are the potential causes?
A3: High variability or poor recovery of a deuterated internal standard can stem from several factors:
-
Sample Preparation: Inefficient extraction can lead to low recovery. Ensure your sample preparation method, such as protein precipitation or liquid-liquid extraction, is optimized and consistently applied. One published method for Trametinib in human plasma involves protein precipitation with acetonitrile.[5] Another uses liquid-liquid extraction with tert-butyl methyl ether (TBME).[1][6]
-
Matrix Effects: Ion suppression or enhancement from endogenous components in the sample matrix is a common issue in LC-MS/MS.[3][7] Even with a stable isotope-labeled internal standard, significant matrix effects can impact quantitation if the analyte and internal standard experience different degrees of ion suppression, which can happen if they do not co-elute perfectly.[3][4]
-
Analyte Stability: Ensure that Trametinib and this compound are stable throughout the sample preparation and analysis process. Trametinib has been shown to be susceptible to degradation under certain conditions.[1][6]
-
Mass Spectrometer Settings: Suboptimal ion source parameters (e.g., gas flows, temperature) or collision energy can lead to poor signal intensity and instability.
Troubleshooting Guides
Issue 1: Poor Signal Intensity for this compound
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect MRM Transitions | Infuse a pure solution of this compound directly into the mass spectrometer to determine the optimal precursor and product ions. |
| Suboptimal Ion Source Parameters | Perform a source optimization experiment. Systematically adjust parameters like nebulizer gas, auxiliary gas, sheath gas, and source temperature to maximize the this compound signal. |
| Inappropriate Collision Energy | Conduct a collision energy optimization for the selected MRM transition to find the energy that yields the most stable and intense product ion signal. |
| Inefficient Ionization | Ensure the mobile phase composition is conducive to efficient ionization. For Trametinib, positive ion electrospray ionization (ESI) is typically used.[1][5] The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve protonation. |
Issue 2: Inconsistent Peak Area Ratios of Trametinib to this compound
Possible Causes and Solutions:
| Cause | Solution |
| Chromatographic Inconsistency | Evaluate the robustness of your LC method. Check for pressure fluctuations, retention time shifts, and peak shape deterioration. Ensure proper column equilibration between injections. |
| Differential Matrix Effects | As discussed in the FAQs, if the analyte and internal standard do not co-elute, they may be subject to different levels of ion suppression.[3][4] Try to adjust the chromatography for better co-elution. You can also assess matrix effects by comparing the response in neat solution versus post-extraction spiked matrix samples. |
| Sample Preparation Variability | Ensure precise and consistent execution of all sample preparation steps, including pipetting of the internal standard, extraction, and reconstitution volumes. |
| Detector Saturation | If the signal for either the analyte or the internal standard is too high, it can lead to detector saturation and non-linear responses. Dilute the sample or reduce the injection volume if necessary. |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions for this compound
-
Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Perform a Q1 scan in positive ion mode to identify the precursor ion (expected around m/z 620.2).
-
Select the identified precursor ion and perform a product ion scan by ramping the collision energy to identify the most abundant and stable fragment ions.
-
Select the most intense product ion and set up an MRM transition with the determined precursor ion.
-
Optimize the collision energy for this MRM transition by performing a collision energy optimization experiment to maximize the product ion signal.
Protocol 2: Sample Preparation using Protein Precipitation
This protocol is adapted from a method for the analysis of BRAF inhibitors in human plasma.[8]
-
Aliquot 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of a working internal standard solution (WIS) containing this compound in acetonitrile.
-
Vortex mix the samples thoroughly for 1 minute to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.[8]
-
Transfer a portion of the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 2-5 µL) into the LC-MS/MS system.[1]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. scispace.com [scispace.com]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with low recovery of Trametinib-d4 during extraction
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Trametinib-d4. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to low recovery during the extraction of this compound from biological matrices.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of an internal standard like this compound can compromise the accuracy and precision of bioanalytical methods. This guide provides a systematic approach to identifying and resolving common issues during liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Q1: My this compound recovery is consistently low during Liquid-Liquid Extraction (LLE). What are the potential causes and how can I troubleshoot this?
Low recovery in LLE is often related to suboptimal partitioning of the analyte between the aqueous and organic phases, emulsion formation, or analyte degradation.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: Trametinib is a hydrophobic molecule, and the choice of an appropriate organic solvent is critical for efficient extraction.
-
Troubleshooting:
-
Evaluate Solvent Polarity: Ensure the selected organic solvent has an appropriate polarity to effectively partition the non-polar this compound from the aqueous biological matrix. Solvents like methyl tert-butyl ether (TBME) or ethyl acetate are commonly used.
-
Solvent Combinations: Consider using a mixture of solvents to fine-tune the polarity and improve extraction efficiency.
-
-
-
Suboptimal pH of the Aqueous Phase: The ionization state of Trametinib can significantly impact its partitioning behavior. Trametinib has a basic pKa of approximately 0.25.[1] To ensure it is in its neutral, more hydrophobic form, the pH of the aqueous phase should be adjusted.
-
Troubleshooting:
-
pH Adjustment: Adjust the pH of the plasma sample to be at least 2 pH units above the pKa of Trametinib. For instance, using a basic buffer (e.g., phosphate buffer at pH 12.5) can improve the extraction of basic compounds.[2]
-
Test a pH Gradient: Empirically test a range of pH values (e.g., from 7 to 13) to determine the optimal pH for this compound recovery.
-
-
-
Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery.
-
Troubleshooting:
-
Gentle Mixing: Instead of vigorous shaking, gently rock or invert the sample to minimize emulsion formation.
-
"Salting Out": Add a salt like sodium chloride or sodium sulfate to the aqueous phase to increase its ionic strength, which can help break emulsions.
-
Centrifugation: Centrifuge the sample to facilitate phase separation.
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.
-
-
-
Insufficient Phase Separation: Incomplete separation of the organic and aqueous layers can lead to the loss of the analyte.
Q2: I am experiencing low recovery of this compound with Solid-Phase Extraction (SPE). What factors should I investigate?
Low recovery in SPE can result from issues at any stage of the process: conditioning, loading, washing, or elution.
Potential Causes & Solutions:
-
Inappropriate Sorbent Selection: The choice of sorbent is critical for retaining the analyte. For a hydrophobic compound like Trametinib, a reverse-phase sorbent is generally suitable.
-
Troubleshooting:
-
Sorbent Chemistry: Common choices include C8 and C18. Polymeric sorbents like Oasis HLB are also effective for a wide range of compounds. For basic drugs, cation-exchange sorbents can be utilized.
-
Bed Mass: Ensure the sorbent mass is sufficient for the sample volume and concentration.
-
-
-
Improper Conditioning and Equilibration: Failure to properly prepare the sorbent can lead to poor analyte retention.
-
Troubleshooting:
-
Conditioning: Condition the sorbent with an organic solvent like methanol to activate the stationary phase.
-
Equilibration: Equilibrate the sorbent with an aqueous solution similar in composition to the sample matrix (without the analyte) to ensure proper interaction.
-
-
-
Sample Pre-treatment: The composition of the sample loaded onto the SPE cartridge can significantly impact retention.
-
Troubleshooting:
-
pH Adjustment: As with LLE, adjust the pH of the sample to ensure this compound is in its neutral form for optimal retention on a reverse-phase sorbent.
-
Dilution: Diluting the plasma sample with water or a buffer can reduce viscosity and improve interaction with the sorbent.[5]
-
-
-
Wash Step Too Aggressive: The wash solvent may be eluting the analyte along with interferences.
-
Troubleshooting:
-
Solvent Strength: Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. A low percentage of organic solvent in an aqueous buffer is often a good starting point (e.g., 5% methanol in water).[5]
-
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Troubleshooting:
-
Solvent Strength: Use a strong organic solvent like methanol or acetonitrile to elute the analyte.
-
pH Modification: For ion-exchange sorbents, modifying the pH of the elution solvent is necessary to neutralize the analyte or the sorbent and facilitate elution.
-
Elution Volume: Ensure a sufficient volume of elution solvent is used. Consider eluting with multiple smaller volumes.
-
-
Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of Trametinib that I should consider for extraction? A: Trametinib is a hydrophobic molecule with a LogP value of 4.99 and a basic pKa of 0.25. It is practically insoluble in aqueous media from pH 2 to 8.[1] These properties indicate that for efficient extraction, it should be in its neutral form in a non-polar environment.
Q: Can I use protein precipitation (PPT) for this compound extraction? A: While protein precipitation with a solvent like acetonitrile is a simple and rapid method, it may result in lower recovery and less clean extracts compared to LLE or SPE. One study showed that the extraction recovery of a similar kinase inhibitor, erlotinib, was significantly higher with SPE and LLE compared to PPT.[6]
Q: My recovery is variable between samples. What could be the cause? A: Inconsistent recovery can stem from variability in sample matrices (e.g., lipemic plasma), inconsistent manual procedures, or issues with the stability of the analyte. Ensure consistent sample handling and consider matrix-matched calibration standards and quality controls.
Q: How can I confirm where the loss of this compound is occurring during my SPE workflow? A: To pinpoint the step causing low recovery, you can collect and analyze the fractions from each step of the SPE process (flow-through from sample loading, wash effluent, and the final eluate). This will help you determine if the analyte is not being retained, being washed away, or not being eluted.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of dabrafenib and trametinib in human plasma.[3][4]
-
Sample Preparation:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in DMSO).
-
-
Extraction:
-
Add 1 mL of tert-butyl methyl ether (TBME).
-
Vortex mix for 30 seconds.
-
Shake for 10 minutes at 1,250 rpm.
-
Centrifuge for 5 minutes at 23,100 x g and 20°C.
-
-
Phase Separation:
-
Snap freeze the aqueous (lower) layer in a dry ice-ethanol bath.
-
Transfer the organic (upper) layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitute the dry extract with 100 µL of acetonitrile.
-
Inject 5 µL of the final extract for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Plasma (Model Protocol)
This is a model protocol based on best practices for extracting hydrophobic, basic drugs from plasma using a polymeric SPE sorbent.
-
Sorbent: Polymeric reversed-phase SPE cartridge (e.g., Strata-X).
-
Sample Pre-treatment:
-
Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide in water.
-
-
Conditioning:
-
Condition the SPE cartridge with 500 µL of methanol.
-
-
Equilibration:
-
Equilibrate the cartridge with 500 µL of water.
-
-
Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water.
-
-
Elution:
-
Elute the analyte with 500 µL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize expected recovery outcomes based on the optimization of extraction parameters for compounds with similar properties to Trametinib.
Table 1: Influence of LLE Solvent on Recovery of a Model Hydrophobic Drug
| Extraction Solvent | Polarity Index | Expected Recovery (%) |
| Hexane | 0.1 | 60-70 |
| Methyl tert-butyl ether (TBME) | 2.5 | >90 |
| Dichloromethane | 3.1 | 85-95 |
| Ethyl Acetate | 4.4 | 80-90 |
Note: Data is illustrative and based on general principles of LLE for hydrophobic compounds.
Table 2: Impact of SPE Wash Solvent on Recovery of a Model Basic Drug from a Polymeric Sorbent
| Wash Solvent Composition | Expected Analyte Recovery (%) |
| 100% Water | >95 |
| 5% Methanol in Water | >95 |
| 20% Methanol in Water | 80-90 |
| 40% Methanol in Water | 60-70 |
Note: Data is illustrative. The optimal wash solvent will depend on the specific analyte and sorbent.
Visualizations
Logical Troubleshooting Workflow for Low LLE Recovery
Caption: Troubleshooting workflow for low LLE recovery.
Experimental Workflow for Solid-Phase Extraction (SPE)
References
- 1. Sensitive analysis of tyrosine kinase inhibitors in plasma using polypropylene fabric-solid phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Investigating isotopic contribution of Trametinib-d4 to Trametinib signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trametinib and its deuterated internal standard, Trametinib-d4. The following resources address common issues related to the isotopic contribution of this compound to the Trametinib signal during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard in Trametinib quantification?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in mass spectrometry-based quantification of Trametinib. SIL internal standards are the gold standard for quantitative bioanalysis. They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This allows for the differentiation of the analyte and the internal standard by the mass spectrometer. The primary purpose of using this compound is to correct for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification.[1][2][3][4][5]
Q2: What is isotopic crosstalk and why is it a concern when using this compound?
A2: Isotopic crosstalk, or signal contribution, refers to the phenomenon where the signal from the internal standard (this compound) interferes with the signal of the analyte (Trametinib), or vice versa.[1][2] This can occur due to the natural isotopic distribution of the elements within the molecules. For instance, the unlabeled Trametinib has a natural abundance of isotopes like Carbon-13, which can result in a small signal at a mass-to-charge ratio (m/z) that overlaps with the signal of this compound. Conversely, impurities in the this compound standard or in-source fragmentation can contribute to the signal of the unlabeled Trametinib. This interference can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ).[1][4]
Q3: How can I assess the potential isotopic contribution of my this compound internal standard?
A3: To assess the isotopic contribution, you should analyze a high concentration of the this compound internal standard solution without any Trametinib analyte present. Monitor the mass transition for Trametinib. Any signal detected in the Trametinib channel can be attributed to isotopic contribution from the internal standard. Conversely, a high concentration of a Trametinib standard should be analyzed to check for any contribution to the this compound channel.
Troubleshooting Guide
Issue 1: Inaccurate results at the lower limit of quantification (LLOQ).
-
Possible Cause: Isotopic contribution from the this compound internal standard to the Trametinib analyte signal is most significant at the LLOQ, where the analyte signal is weakest. This can artificially inflate the analyte response, leading to inaccurate quantification.[1]
-
Troubleshooting Steps:
-
Assess Contribution: Analyze a blank matrix sample spiked only with the working concentration of this compound. The response in the Trametinib MRM transition should be negligible (e.g., <5% of the LLOQ response).
-
Optimize Internal Standard Concentration: Reduce the concentration of the this compound internal standard. A lower concentration will produce a smaller interfering signal. However, ensure the internal standard response remains sufficient for reliable peak integration throughout the calibration range.
-
Use a Higher Purity Internal Standard: Ensure the this compound internal standard has high isotopic purity.
-
Mathematical Correction: If the contribution is consistent, it may be possible to apply a mathematical correction to the data.[4]
-
Issue 2: Non-linear calibration curve, especially at the high end.
-
Possible Cause: Contribution from the naturally occurring isotopes of a high concentration of Trametinib to the this compound signal can lead to a non-linear calibration curve.[1][2]
-
Troubleshooting Steps:
-
Evaluate Analyte Contribution: Analyze the highest calibration standard without the internal standard and monitor the this compound MRM transition.
-
Adjust Calibration Model: A weighted linear regression or a quadratic regression model might provide a better fit for the calibration curve if the non-linearity is predictable and reproducible.[4]
-
Optimize Chromatographic Separation: Ensure baseline separation between Trametinib and any potential interferences. While deuterated standards generally co-elute with the analyte, significant differences in retention time can sometimes occur.[3][5]
-
Experimental Protocols
Protocol: Quantification of Trametinib in Human Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5-10 µL onto the LC-MS/MS system.
2. LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for Trametinib analysis.
| Parameter | Value | Reference |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) | [6][7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [6][9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [6][9] |
| Flow Rate | 0.4 - 0.5 mL/min | [6] |
| Gradient | Start at 10-30% B, ramp to 90-95% B, hold, then re-equilibrate | [7][8] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [7][8][9] |
| MRM Transition: Trametinib | m/z 616.2 → 598.2 (example) | |
| MRM Transition: this compound | m/z 620.2 → 602.2 (example) | |
| Collision Energy | Optimize for specific instrument |
Note: The exact m/z transitions for Trametinib and this compound should be optimized based on the specific deuteration pattern of the internal standard and the instrument used.
Data Presentation
Table 1: Example Calibration Curve Data for Trametinib Quantification
| Trametinib Conc. (ng/mL) | Trametinib Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,250 | 510,000 | 0.0025 |
| 1 | 2,600 | 520,000 | 0.0050 |
| 5 | 13,000 | 515,000 | 0.0252 |
| 10 | 27,000 | 525,000 | 0.0514 |
| 50 | 135,000 | 518,000 | 0.2606 |
| 100 | 275,000 | 522,000 | 0.5268 |
| 200 | 540,000 | 519,000 | 1.0405 |
Visualizations
Caption: Experimental workflow for Trametinib quantification.
Caption: Troubleshooting logic for inaccurate Trametinib results.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Bioavailability of a Single Dose of Trametinib (TMT212) Containing 9% vs 11% Dimethyl Sulfoxide in Randomized Healthy Volunteers to Assess Long‐Term Storage at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Trametinib Using Trametinib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trametinib in biological matrices, with a specific focus on the validation of a method utilizing Trametinib-d4 as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical assays, particularly for regulatory submissions and clinical trial sample analysis. This document outlines the experimental protocols, presents comparative data, and illustrates the underlying principles and workflows.
The Critical Role of an Internal Standard in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the variability in sample preparation and the analytical process, thereby improving the accuracy and precision of the measurement of the analyte of interest. An ideal IS behaves identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer.
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard." In this compound, four hydrogen atoms in the Trametinib molecule are replaced with deuterium. This substitution results in a mass shift that is easily detected by the mass spectrometer, while the physicochemical properties remain nearly identical to the unlabeled Trametinib. This minimizes analytical variability and provides the most accurate quantification.
Comparison of Bioanalytical Methods
The following table summarizes the performance characteristics of a validated LC-MS/MS method for Trametinib. While specific data for a method using this compound was not found in the immediate search, the performance of methods using other stable isotope-labeled internal standards, such as ¹³C₆-Trametinib, is presented as a direct and relevant comparison. These methods are contrasted with a hypothetical scenario of a method lacking an internal standard to highlight the benefits.
| Parameter | Method with Stable Isotope-Labeled IS (e.g., ¹³C₆-Trametinib) | Method without Internal Standard (Hypothetical) |
| Linearity (r²) | ≥ 0.996[1][2][3] | Typically lower and more variable |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2][3] | Higher and less consistent |
| Accuracy (% Bias) | Within ±15% of nominal concentrations[1][2][3] | Can exceed ±20%, highly variable |
| Precision (% CV) | ≤ 15%[1][2][3] | Often > 20%, poor reproducibility |
| Matrix Effect | Minimized due to co-elution and similar ionization | Significant and unpredictable |
| Recovery | Consistent and reproducible | Highly variable and inconsistent |
| Regulatory Compliance | Meets FDA and EMA guidelines[1][2][3] | Unlikely to meet regulatory acceptance |
Experimental Protocol: LC-MS/MS Method for Trametinib
This section details a representative experimental protocol for the quantification of Trametinib in human plasma using a stable isotope-labeled internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (containing this compound or a similar stable isotope-labeled analogue).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trametinib: Precursor ion > Product ion (specific m/z values to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (shifted by +4 Da from Trametinib).
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Method Validation Parameters
The method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.
-
Linearity: A calibration curve with at least six non-zero concentrations covering the expected range of clinical or preclinical samples. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The IS-normalized matrix factor should be consistent across different lots of matrix.
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage stability).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.
References
Precision in Trametinib Bioanalysis: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Trametinib, a potent MEK inhibitor, in biological matrices is paramount for pharmacokinetic studies and clinical drug monitoring. The choice of an appropriate internal standard is a critical factor influencing the precision and reliability of bioanalytical methods. This guide provides a comparative overview of the inter-day and intra-day precision achieved with a stable isotope-labeled (SIL) internal standard, analogous to Trametinib-d4, versus a non-isotopically labeled internal standard.
Data Presentation: Inter-day and Intra-day Precision Comparison
The use of a stable isotope-labeled internal standard, such as ¹³C₆-Trametinib, which behaves nearly identically to the analyte during sample preparation and ionization, generally results in superior precision compared to a non-isotopically labeled internal standard. The following tables summarize the precision data from two different validated LC-MS/MS methods for the quantification of Trametinib in human plasma.
Table 1: Precision Data using a Stable Isotope-Labeled Internal Standard (¹³C₆-Trametinib)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | ≤15% | ≤15% |
| Low | 1.5 | ≤15% | ≤15% |
| Medium | 7.5 | ≤15% | ≤15% |
| High | 37.5 | ≤15% | ≤15% |
Data synthesized from a validated method for the simultaneous quantification of dabrafenib and trametinib in human plasma.[1][2][3][4]
Table 2: Precision Data using a Non-Isotopically Labeled Internal Standard (Dabrafenib-d9)
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 5 | 14.9% | 14.9% |
| Low | 15 | 9.8% | 11.5% |
| Medium | 30 | 2.0% | 5.8% |
| High | 45 | 4.8% | 7.1% |
Data from a validated LC-MS/MS method for the simultaneous quantification of dabrafenib, hydroxy-dabrafenib, and trametinib in human plasma.[5][6]
As illustrated in the tables, methods employing a stable isotope-labeled internal standard consistently demonstrate low variability, with precision values typically well within the accepted bioanalytical method validation limit of ≤15% for all quality control levels.[1][3][4] While the method using a non-isotopically labeled internal standard also meets this criterion, the precision, particularly at the lower limit of quantification, can be higher.[6] The use of a SIL internal standard is essential for correcting inter-individual variability in sample recovery.[7][8]
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS assay for the quantification of Trametinib in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (containing ¹³C₆-Trametinib or an analogous SIL IS like this compound).
-
Add 300 µL of acetonitrile containing 1% (v/v) formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., Accucore® C18, 2.1 × 50 mm, 2.6 µm) is suitable for separation.[5][6]
-
Mobile Phase: A gradient elution using:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Trametinib: Specific precursor to product ion transition should be optimized.
-
This compound (or other SIL IS): Corresponding precursor to product ion transition should be optimized.
-
3. Method Validation
The method should be validated according to the FDA or EMA guidelines on bioanalytical method validation, including assessments of:[1][4]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra-day and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Mandatory Visualization
Caption: Bioanalytical workflow for Trametinib quantification.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of dabrafenib, hydroxy-dabrafenib and trametinib in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Lower Limit of Quantification (LLOQ) for Trametinib: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies for determining the Lower Limit of Quantification (LLOQ) of Trametinib in biological matrices. Adherence to established regulatory guidelines is crucial for the validation of bioanalytical methods, ensuring the reliability of pharmacokinetic and toxicokinetic data.
Understanding the Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions. For bioanalytical methods, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidance for establishing the LLOQ.[1][2][3][4][5][6][7][8][9][10] Key acceptance criteria typically include:
-
The analyte response at the LLOQ must be at least five times the response of a blank sample.[7]
-
The precision (coefficient of variation, CV) at the LLOQ should not exceed 20%.[1][5][7]
-
The accuracy (mean value) should be within ±20% of the nominal concentration.[1][5][7]
Comparative Analysis of Trametinib LLOQ in Human Plasma
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the predominant method for the quantification of Trametinib in human plasma due to its high sensitivity and selectivity.[11][12][13][14][15] The following table summarizes the LLOQ values and key method parameters from various published studies.
| LLOQ (ng/mL) | Analytical Method | Sample Preparation | Chromatographic Column | Internal Standard | Reference |
| 0.25 | HPLC-MS/MS | Not specified | Not specified | Not specified | [12] |
| 0.5 | LC-MS/MS | Liquid-Liquid Extraction (TBME) | C18 | 13C6-trametinib | [11][13] |
| 0.75 | UPLC-MS/MS | Not specified | Not specified | Not specified | [15] |
| 2 | LC-MS/MS | Protein Precipitation (Acetonitrile) | Not specified | Not specified | [14] |
| 5 | LC-MS/MS | Protein Precipitation (Acetonitrile with 1% formic acid) | Accucore® C18 | dabrafenib-d9 | [14] |
Note: Higher LLOQ values have been reported for HPLC-UV methods, but these are typically used for the analysis of bulk drug and pharmaceutical dosage forms, not for bioanalysis in plasma.[16][17][18]
Experimental Protocols
LC-MS/MS Method with Liquid-Liquid Extraction (LLOQ: 0.5 ng/mL)
This method is suitable for achieving a low LLOQ for Trametinib in human plasma.[11][13]
a. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the internal standard (13C6-trametinib).
-
Perform liquid-liquid extraction using tert-butyl methyl ether (TBME).
-
After vortexing and centrifugation, freeze the aqueous layer in a dry ice-ethanol bath.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of acetonitrile.
b. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column.
-
Mobile Phase: A gradient of 10 mM ammonium acetate in water and methanol has been shown to be effective.[11]
-
Flow Rate: As per column specifications and system optimization.
c. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Trametinib and its internal standard.
LC-MS/MS Method with Protein Precipitation (LLOQ: 2-5 ng/mL)
Protein precipitation is a simpler and faster sample preparation technique, though it may result in a slightly higher LLOQ compared to liquid-liquid extraction.[14]
a. Sample Preparation:
-
To a specific volume of human plasma, add the internal standard.
-
Add 3 volumes of cold acetonitrile (containing 1% formic acid, if necessary) to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
b. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions would be similar to those described in the liquid-liquid extraction method, with potential modifications to the mobile phase gradient to optimize peak shape and separation from matrix components.
Visualizing Key Processes
To better understand the context and workflow of Trametinib quantification, the following diagrams are provided.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. pharmoutsource.com [pharmoutsource.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. crsubscription.com [crsubscription.com]
- 17. bepls.com [bepls.com]
- 18. storage.googleapis.com [storage.googleapis.com]
A Comparative Guide to Trametinib Bioanalysis: The Gold Standard of Specificity and Selectivity with Trametinib-d4
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive comparison of analytical methods for the MEK inhibitor, Trametinib, with a focus on achieving the highest levels of specificity and selectivity through the use of a deuterated internal standard, Trametinib-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Trametinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, robust and reliable bioanalytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
This guide will delve into a comparison of two common analytical techniques for Trametinib quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and LC-MS/MS. We will present experimental data highlighting the superior performance of LC-MS/MS when coupled with a stable isotope-labeled internal standard like this compound.
The Critical Role of an Internal Standard: Trametinib vs. This compound
In quantitative bioanalysis, particularly with a highly sensitive technique like LC-MS/MS, an internal standard is essential to correct for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. It is chemically identical to the analyte (Trametinib) but has a different mass due to the incorporation of deuterium atoms. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using this compound is its ability to co-elute with Trametinib during chromatography and exhibit identical behavior during sample extraction and ionization in the mass spectrometer. This co-behavior allows it to accurately compensate for:
-
Matrix Effects: Variations in ionization efficiency caused by other components in the biological matrix (e.g., plasma, serum).
-
Extraction Inefficiencies: Inconsistent recovery of the analyte during sample preparation.
-
Instrumental Variability: Fluctuations in injection volume or detector response.
By normalizing the Trametinib signal to the this compound signal, a highly precise and accurate measurement can be achieved. Assays that do not employ a stable isotope-labeled internal standard, or use a structurally analogous one, are more susceptible to inaccuracies arising from these variables.
Performance Data: LC-MS/MS with this compound vs. Alternatives
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Trametinib using a stable isotope-labeled internal standard (represented by 13C6-Trametinib, which functions similarly to this compound) and a typical HPLC-UV method.
Table 1: Comparison of Assay Performance Parameters
| Parameter | LC-MS/MS with Stable Isotope IS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.3 µg/mL (1300 ng/mL)[1] |
| Linear Range | 0.5 - 50 ng/mL | 10 - 30 µg/mL (10000 - 30000 ng/mL)[1] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% | <2% |
| Specificity/Selectivity | High (based on mass-to-charge ratio) | Lower (risk of interference from co-eluting compounds) |
| Internal Standard | Stable Isotope Labeled (e.g., 13C6-Trametinib) | Often not used or structural analogue |
Table 2: Validation Data for a Trametinib LC-MS/MS Assay with a Stable Isotope Internal Standard
| Analyte | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) |
| Trametinib | 1.5 | 5.8 | 7.2 | -3.4 |
| 7.5 | 3.5 | 4.1 | -1.8 | |
| 37.5 | 2.9 | 3.8 | -0.5 |
Data adapted from a representative LC-MS/MS validation study.
The data clearly demonstrates the superior sensitivity of the LC-MS/MS method, with an LLOQ over 2500 times lower than the HPLC-UV method. This is critical for accurately characterizing the pharmacokinetic profile of Trametinib, especially at lower concentrations. While both methods can achieve acceptable accuracy and precision, the inherent selectivity of MS detection minimizes the risk of interferences that can plague UV-based methods, leading to more reliable data.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of Trametinib in Human Plasma
This protocol describes a typical method for the quantification of Trametinib in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add 25 µL of an internal standard working solution (e.g., 40 ng/mL of 13C6-Trametinib in DMSO).
- Vortex briefly to mix.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.5 mL/min.
- Gradient: A suitable gradient to separate Trametinib from endogenous plasma components.
- Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
- Trametinib: Precursor ion > Product ion (e.g., m/z 616.2 > 491.2)
- Trametinib-IS (e.g., 13C6-Trametinib): Precursor ion > Product ion (e.g., m/z 622.2 > 497.3)
- Data Analysis: Quantify Trametinib by calculating the peak area ratio of the analyte to the internal standard.
Protocol 2: HPLC-UV Quantification of Trametinib
This protocol outlines a general procedure for Trametinib analysis using HPLC with UV detection.
1. Sample Preparation:
- Sample preparation may involve liquid-liquid extraction or solid-phase extraction to remove interfering substances from the matrix.
2. Chromatographic Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 246 nm.[1]
- Injection Volume: 20 µL.
3. Data Analysis:
- Quantify Trametinib by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of Trametinib.
Visualizing the Mechanism and Workflow
To better understand the context of Trametinib's action and the analytical process, the following diagrams are provided.
Caption: The MAPK signaling pathway and the inhibitory action of Trametinib on MEK1/2.
Caption: Experimental workflow for Trametinib quantification using LC-MS/MS with this compound.
Conclusion
For the accurate and reliable quantification of Trametinib in biological matrices, an LC-MS/MS method employing a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice. This approach offers unparalleled sensitivity, specificity, and the ability to correct for analytical variabilities, thereby ensuring the generation of high-quality data essential for drug development and clinical research. While HPLC-UV methods can be utilized, they are hampered by significantly lower sensitivity and a higher susceptibility to interferences, which can compromise data integrity. For researchers demanding the utmost confidence in their bioanalytical results, the implementation of an LC-MS/MS assay with this compound is the recommended gold standard.
References
Unveiling Trametinib: A Comparative Guide to Extraction Methodologies for Optimal Recovery
For researchers, scientists, and professionals in drug development, the efficient extraction of therapeutic compounds like Trametinib from biological matrices is a critical step in bioanalytical method development. This guide provides a comprehensive comparison of two common extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—and their impact on the recovery of Trametinib, a potent MEK inhibitor. The information presented herein is supported by experimental data to aid in the selection of the most suitable method for your research needs.
The Crucial Role of Extraction in Trametinib Analysis
Trametinib is a key therapeutic agent in oncology, acting as a selective inhibitor of MEK1 and MEK2, crucial components of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][4][5] Accurate quantification of Trametinib in biological samples such as plasma is paramount for pharmacokinetic and pharmacodynamic studies. The choice of extraction method directly influences the cleanliness of the sample, the reduction of matrix effects, and ultimately, the recovery of the analyte. A robust extraction protocol ensures the reliability and accuracy of subsequent analytical measurements.
Comparative Analysis of Extraction Methods
This guide focuses on two widely used extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). While specific recovery data for Trametinib can vary between laboratories and specific protocol optimizations, this comparison is based on established methodologies for similar analytes and available data for Trametinib and its co-administered drugs.
Data Presentation: Trametinib Recovery
| Extraction Method | Sorbent/Solvent System | Mean Recovery (%) | Key Considerations |
| Liquid-Liquid Extraction (LLE) | Tert-butyl methyl ether (TBME) | ~95% (for Dabrafenib, a co-administered drug) | Simple, cost-effective, but can be labor-intensive and may form emulsions. |
| Solid-Phase Extraction (SPE) | Dispersive Solid-Phase Extraction (dSPE) with Multi-Walled Carbon Nanotubes (MWCNTs) | Not explicitly quantified, but method showed good preconcentration and linearity. | High selectivity, potential for automation, cleaner extracts, but may require more extensive method development. |
Note: The recovery value for LLE is based on data for Dabrafenib, which is often analyzed concurrently with Trametinib using the same extraction method. Specific recovery for Trametinib is expected to be in a similar range. The dSPE method demonstrated effective extraction and preconcentration, implying good recovery, though a numerical percentage was not provided in the available literature.
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a validated method for the simultaneous quantification of Dabrafenib and Trametinib in human plasma.
Materials:
-
Human plasma samples
-
Tert-butyl methyl ether (TBME)
-
Internal standard solution (stable isotope-labeled Trametinib)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., acetonitrile/water)
Procedure:
-
To a 200 µL aliquot of human plasma, add the internal standard solution.
-
Add 1 mL of TBME as the extraction solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (TBME) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
The sample is now ready for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol
This protocol describes a dispersive solid-phase extraction (dSPE) method that has been successfully applied for the determination of Trametinib in serum.
Materials:
-
Serum samples
-
Pristine multi-walled carbon nanotubes (MWCNTs)
-
Phosphate buffer (pH 12.5; 10 mM)
-
Acetonitrile
-
Methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 4 mg of pristine MWCNTs into a microcentrifuge tube.
-
Add 500 µL of the serum sample, previously buffered with the phosphate buffer.
-
Vortex the mixture for 2 minutes to facilitate the adsorption of Trametinib onto the MWCNTs.
-
Centrifuge the suspension at 10,000 rpm for 5 minutes to pellet the MWCNTs.
-
Discard the supernatant.
-
To elute the retained Trametinib, add 200 µL of a mixture of acetonitrile and methanol (e.g., 1:1 v/v).
-
Vortex the mixture for 1 minute to desorb the analyte.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Collect the supernatant, which contains the extracted Trametinib, for analysis.
Mandatory Visualizations
Trametinib's Target: The MEK/ERK Signaling Pathway
Trametinib exerts its therapeutic effect by inhibiting MEK1 and MEK2 kinases within the RAS/RAF/MEK/ERK signaling cascade. Understanding this pathway is crucial for comprehending the drug's mechanism of action.
Caption: The MEK/ERK signaling pathway and the inhibitory action of Trametinib.
Experimental Workflow: LLE vs. SPE
The following diagram illustrates the key steps involved in both the Liquid-Liquid Extraction and Solid-Phase Extraction workflows for Trametinib recovery.
Caption: Comparative workflow of LLE and dSPE for Trametinib extraction.
References
Performance of Trametinib-d4 in Biological Matrices: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioanalytical performance of Trametinib-d4 as an internal standard for the quantification of Trametinib in different biological matrices. This guide synthesizes available experimental data for plasma and provides recommendations for tissue analysis where specific data is limited.
Trametinib, a potent and selective inhibitor of MEK1 and MEK2, is a critical component of targeted cancer therapies. Accurate quantification of Trametinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based bioanalysis, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving data accuracy and precision.
While extensive data exists for the performance of stable isotope-labeled Trametinib in plasma, there is a notable lack of published studies detailing its performance in tissue matrices. This guide presents a thorough review of the available literature for plasma and offers a proposed methodology and expected performance considerations for tissue analysis based on established bioanalytical principles.
Performance in Human Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of Trametinib in human plasma. The use of a stable isotope-labeled internal standard, such as Trametinib-¹³C₆ (a close analog to this compound), is consistently reported to yield robust and reliable results.[1][2]
Quantitative Performance Data
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of Trametinib in human plasma using a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value |
| Calibration Curve Range | 0.5 - 50 ng/mL[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[1][2] |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low QC (e.g., 1.5 ng/mL) | ≤ 15%[1][3] | ≤ 15%[1][3] | Within ±15%[1][3] | Within ±15%[1][3] |
| Medium QC (e.g., 7.5 ng/mL) | ≤ 15%[1][3] | ≤ 15%[1][3] | Within ±15%[1][3] | Within ±15%[1][3] |
| High QC (e.g., 37.5 ng/mL) | ≤ 15%[1][3] | ≤ 15%[1][3] | Within ±15%[1][3] | Within ±15%[1][3] |
Experimental Protocol: Quantification in Plasma
A typical experimental workflow for the quantification of Trametinib in human plasma using LC-MS/MS is outlined below.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex mix for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate of 0.4-0.6 mL/min is generally employed.
-
Column Temperature: Maintained at around 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Trametinib: Specific precursor to product ion transition (e.g., m/z 616.2 → 544.2).
-
This compound: Specific precursor to product ion transition (e.g., m/z 620.2 → 548.2).
-
Experimental workflow for Trametinib quantification in plasma.
Performance in Tissue: A Proposed Approach
Currently, there is a lack of published, validated methods for the quantification of Trametinib in tissue matrices using this compound or other stable isotope-labeled internal standards. However, based on established practices for small molecule bioanalysis in tissue, a robust and reliable method can be developed. The primary challenge in tissue analysis is the increased complexity of the matrix, which can lead to more significant matrix effects and lower recovery compared to plasma.
Expected Performance and Considerations
-
Matrix Effects: Tissue homogenates are known to cause more significant ion suppression or enhancement compared to plasma. The use of this compound is crucial to compensate for these effects, as it will co-elute with Trametinib and experience similar matrix-induced changes in ionization efficiency.
-
Recovery: The efficiency of extracting Trametinib from tissue homogenates may be lower and more variable than from plasma. A stable isotope-labeled internal standard is essential to correct for this variability.
-
Homogenization: The method of tissue homogenization (e.g., bead beating, probe sonication) needs to be carefully optimized to ensure complete cell lysis and release of the analyte without causing degradation.
-
Method Validation: A full validation according to regulatory guidelines (e.g., FDA or EMA) would be required to establish the method's accuracy, precision, selectivity, and stability in the specific tissue type.
Proposed Experimental Protocol: Quantification in Tissue
The following protocol outlines a recommended starting point for developing a method for Trametinib quantification in tissue.
1. Tissue Homogenization
-
Weigh a portion of the frozen tissue sample.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a desired tissue concentration (e.g., 100 mg/mL).
-
Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep samples on ice to prevent degradation.
2. Sample Preparation: Protein Precipitation and/or Liquid-Liquid Extraction
-
To an aliquot of the tissue homogenate, add this compound internal standard.
-
Option A (Protein Precipitation): Add a larger volume of a cold protein precipitation solvent (e.g., 3-4 volumes of acetonitrile or methanol), vortex, and centrifuge.
-
Option B (Liquid-Liquid Extraction): Add a suitable extraction solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the organic and aqueous layers. The organic layer containing the analyte is then evaporated and reconstituted. This method can provide a cleaner extract than protein precipitation.
3. LC-MS/MS Analysis
-
The chromatographic and mass spectrometric conditions would likely be similar to those used for plasma analysis, with potential minor adjustments to the gradient to ensure separation from any new matrix interferences.
Mechanism of action of Trametinib in the MAPK/ERK pathway.
Alternative Internal Standards
While this compound (or other stable isotope-labeled analogs like Trametinib-¹³C₆) is the ideal internal standard, in its absence, a structural analog could be considered. However, it is crucial to note that a structural analog will not co-elute with Trametinib and therefore cannot fully compensate for matrix effects, potentially leading to decreased accuracy and precision. Any alternative internal standard would require rigorous validation to ensure it meets the required performance criteria.
Conclusion
This compound is an excellent internal standard for the quantification of Trametinib in human plasma by LC-MS/MS, providing high accuracy and precision. While specific performance data in tissue matrices is not currently available in the published literature, the principles of bioanalysis strongly suggest that this compound would be equally crucial for developing a robust and reliable method in these more complex matrices. The use of a stable isotope-labeled internal standard is paramount to mitigate the challenges of increased matrix effects and variable recovery inherent in tissue analysis. Researchers developing methods for Trametinib quantification in tissue should prioritize the use of this compound and perform a thorough method validation to ensure data integrity.
References
Justification for Using a Deuterated Internal Standard in Trametinib Bioanalysis: A Comparative Guide
The accurate quantification of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The use of a stable isotope-labeled internal standard, specifically a deuterated internal standard, is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This guide provides a comprehensive justification for this approach, comparing it with alternatives and presenting supporting experimental data for Trametinib analysis.
The Critical Role of an Internal Standard in Bioanalysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, before sample processing. Its primary function is to correct for the variability inherent in the analytical process, such as extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.
Why a Deuterated Internal Standard is the Preferred Choice
A deuterated internal standard is a form of the analyte (in this case, Trametinib) where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle structural modification results in a compound that is chemically identical to the analyte but has a different mass. This unique characteristic offers several distinct advantages over other types of internal standards, such as structural analogs.
-
Co-elution with the Analyte: Since a deuterated internal standard has virtually identical physicochemical properties to the analyte, it co-elutes during chromatographic separation. This is a critical factor for compensating for matrix effects, where co-eluting endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer source. By co-eluting, both the analyte and the internal standard experience the same degree of matrix effect, allowing for accurate correction.
-
Similar Extraction Recovery: The deuterated internal standard will have the same extraction recovery as the analyte from the biological matrix. This ensures that any variability in the sample preparation process is accounted for, leading to more reliable and reproducible results.
-
Reduced Method Development Time: The use of a deuterated internal standard can significantly shorten the time required for method development. As it tracks the analyte's behavior so closely, issues related to differential extraction or matrix effects are minimized, streamlining the validation process.[1]
-
Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation and instrument response, deuterated internal standards lead to significant improvements in the precision and accuracy of the bioanalytical method.[2]
Comparison of Internal Standard Types
| Feature | Deuterated Internal Standard | Structural Analog Internal Standard |
| Chromatographic Behavior | Co-elutes with the analyte | May have a different retention time |
| Extraction Recovery | Identical to the analyte | May differ from the analyte |
| Matrix Effect Compensation | High, due to co-elution | Partial, depends on similarity to analyte |
| Availability | Requires custom synthesis, can be expensive | May be more readily available and cheaper |
| Method Robustness | High | Can be compromised by co-medications or metabolites |
| Regulatory Acceptance | Widely accepted and preferred by regulatory agencies like the EMA[1] | May require more extensive validation to prove suitability |
Experimental Evidence: A Validated LC-MS/MS Method for Trametinib
A prime example of the successful application of a stable isotope-labeled internal standard for Trametinib bioanalysis is the method developed and validated by Nijenhuis et al. (2016) for the simultaneous quantification of dabrafenib and Trametinib in human plasma.[1][3][4]
Experimental Protocol:
-
Internal Standard: ¹³C₆-Trametinib was used as the internal standard for Trametinib.[1][4]
-
Sample Preparation: Analytes and the internal standard were extracted from 100 µL of human plasma via liquid-liquid extraction using tert-butyl methyl ether (TBME). After extraction, the organic layer was evaporated, and the residue was reconstituted in acetonitrile.[1][3]
-
Chromatographic Separation: Separation was achieved on a C18 column with a gradient elution.[1][3]
-
Detection: A triple quadrupole mass spectrometer operating in the positive-ion mode was used for detection.[1][3]
Performance Data:
The method was fully validated according to the latest FDA and EMA guidelines, demonstrating excellent performance.
| Validation Parameter | Result for Trametinib |
| Linearity Range | 0.5 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.996 |
| Accuracy (Bias) | Within ±15% of the nominal concentrations |
| Precision (CV) | ≤ 15% |
Data summarized from Nijenhuis et al. (2016)[1][3][4]
The successful validation of this method, which meets the stringent requirements of regulatory agencies, underscores the robustness and reliability conferred by the use of a stable isotope-labeled internal standard.
Visualizing the Bioanalytical Workflow
The following diagram illustrates the typical workflow for the bioanalysis of Trametinib using a deuterated internal standard.
Conclusion
The use of a deuterated internal standard is a critical component of a robust and reliable bioanalytical method for the quantification of Trametinib. It provides superior correction for analytical variability, particularly matrix effects, when compared to structural analogs. The successful validation of an LC-MS/MS method for Trametinib using ¹³C₆-Trametinib as an internal standard, in accordance with regulatory guidelines, provides strong evidence for this recommendation. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a sound scientific decision that enhances data quality and confidence in bioanalytical results.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Concomitant oral and intravenous pharmacokinetics of trametinib, a MEK inhibitor, in subjects with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Internal Standard Use in Bioanalysis: FDA and EMA Perspectives
For Researchers, Scientists, and Drug Development Professionals
The use of an internal standard (IS) is a critical component of bioanalytical method validation, ensuring the accuracy and precision of quantitative data for pharmacokinetic and toxicokinetic studies. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the use of internal standards. This guide provides a comparative overview of these regulations, with a focus on the harmonized International Council for Harmonisation (ICH) M10 guideline, which is endorsed by both agencies.
Key Principles for Internal Standard Use
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[1][2] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares very similar physicochemical properties.[3] When a SIL IS is not available, a structural analog may be used, but its selection and performance must be thoroughly justified.[3]
The fundamental principle is that the IS response should be consistent across the analytical run, and any variability should not impact the accuracy of the analyte quantification.[4][5] Both the FDA and EMA emphasize the importance of monitoring the IS response in all samples.[6]
Comparison of FDA and EMA/ICH M10 Guidelines for Internal Standard Validation
While the ICH M10 guideline has harmonized the requirements for bioanalytical method validation to a large extent, subtle differences in interpretation and emphasis may exist. The following table summarizes the key quantitative acceptance criteria for internal standard-related validations.
| Validation Parameter | FDA Guideline (largely aligned with ICH M10) | EMA Guideline (adopts ICH M10) |
| Internal Standard Response Variability | The range of IS responses for subject samples should be similar to that of calibration standards and QCs.[4] A general expectation is that the variability of the IS response for accepted runs should be within a certain percentage of the mean response (e.g., 50-150%), which should be defined in the standard operating procedure (SOP).[5] Significant deviations trigger an investigation.[5] | The IS responses of study samples should be monitored for systemic variability.[6] The acceptance criteria for IS response variation should trigger an investigation rather than batch rejection and should be data-driven based on method performance.[5] |
| Matrix Effect | To be evaluated to ensure that matrix components do not affect the ionization of the analyte and IS. The accuracy of QC samples prepared in at least six different lots of matrix should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[2] | The matrix effect from at least six different sources of matrix should be assessed.[2] For each matrix source, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[2] |
| Internal Standard Stability | Stability of the IS should be demonstrated in stock and working solutions under storage conditions.[1] If the IS is not a stable isotope-labeled standard, its short-term and long-term stability in solution must be proven. | Stability of the analyte and the IS in the matrix should be evaluated under various conditions (freeze-thaw, short-term, long-term).[1] The mean concentration of stability samples should be within ±15% of the nominal concentration.[1] |
| Interference from Metabolites | Potential interference from metabolites should be assessed to ensure they do not affect the quantification of the analyte or the IS.[7] | The impact of related substances anticipated in the biological matrix should be evaluated.[2] |
| Carry-over | Carry-over should be assessed by injecting a blank sample after a high concentration sample. The response in the blank should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[8] | Carry-over should be investigated, and the response in the blank sample following the highest calibration standard should not be greater than 20% of the LLOQ and 5% for the IS.[8] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reliability of bioanalytical data. Below are protocols for key experiments related to internal standard validation.
Protocol 1: Assessment of Matrix Effect
Objective: To evaluate the effect of different biological matrix lots on the ionization of the analyte and the internal standard.
Procedure:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare two sets of samples for each matrix lot:
-
Set A: Spike blank matrix extract with the analyte and internal standard at low and high QC concentrations.
-
Set B: Prepare neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations as Set A.
-
-
Analyze three replicates of each sample.
-
Calculate the matrix factor (MF) for the analyte and the IS for each lot:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
-
Calculate the IS-normalized MF.
-
Acceptance Criteria: For each individual matrix lot, the accuracy of the low and high QCs should be within ±15% of the nominal concentration, and the precision (%CV) of the replicates should not be greater than 15%.[2]
Protocol 2: Internal Standard Stability Assessment
Objective: To determine the stability of the internal standard in stock and working solutions under defined storage conditions.
Procedure:
-
Prepare a stock solution of the internal standard.
-
Prepare working solutions of the IS at the concentration to be used in the assay.
-
Divide the working solutions into aliquots for testing at different time points and storage conditions (e.g., room temperature, refrigerated, frozen).
-
At each time point, analyze the stored IS working solution and a freshly prepared IS working solution.
-
Compare the response of the stored IS to the freshly prepared IS.
-
Acceptance Criteria: The response of the stored IS solution should be within a predefined percentage (e.g., ±10%) of the response of the freshly prepared solution. For non-SIL IS, both short-term and long-term stability should be demonstrated.
Visualizing Key Processes
Diagrams can aid in understanding complex workflows and decision-making processes. The following diagrams were generated using Graphviz (DOT language).
Caption: Decision workflow for internal standard selection.
Caption: General workflow for internal standard validation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. fda.gov [fda.gov]
- 5. en.cmicgroup.com [en.cmicgroup.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. elearning.unite.it [elearning.unite.it]
Safety Operating Guide
Proper Disposal of Trametinib-d4: A Guide for Laboratory Professionals
Trametinib-d4, a deuterated form of the potent MEK inhibitor Trametinib, requires meticulous handling and disposal procedures due to its cytotoxic nature. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and the environment. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety and regulatory best practices.
Hazard Identification and Safety Precautions
Trametinib is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2] It is crucial to handle this compound in a designated area, such as a chemical fume hood, to minimize exposure.
Table 1: Hazard Summary for Trametinib
| Hazard Type | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] May cause an allergic skin reaction.[2] | Wear protective gloves. Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[2] | Do not breathe dust/fume/gas/mist/vapors/spray.[2] |
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[3]
-
Gloves: Use two pairs of chemotherapy-grade gloves.[4]
-
Gown: A long-sleeved, impermeable gown should be worn.[5]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[1][5]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[1][3]
Waste Characterization: Trace vs. Bulk Contamination
Proper segregation of cytotoxic waste is a critical step in the disposal process. Chemotherapy waste is generally categorized into two types: trace and bulk.[6][7]
-
Trace Chemotherapy Waste: This includes items that are "RCRA empty," meaning they contain no more than 3% by weight of the original substance.[6] Examples include empty vials, syringes, IV bags, and lightly contaminated PPE like gloves and gowns.[6][7]
-
Bulk Chemotherapy Waste: This category includes any waste that does not meet the "RCRA empty" criteria.[6] Examples are partially used vials, IV bags containing more than 3% of the original volume, and materials used to clean up significant spills.[7]
Step-by-Step Disposal Procedures
The disposal of this compound waste must follow a strict, documented procedure to ensure safety and compliance with regulations.
Segregation at the Point of Generation
Immediately after use, segregate this compound waste into the appropriate categories: sharps, trace waste, and bulk waste.
Trace Chemotherapy Waste Disposal
-
Containment: Place all "soft" trace chemotherapy waste, such as contaminated gloves, gowns, and bench paper, into a designated yellow chemotherapy waste container.[6][8]
-
Labeling: Ensure the container is clearly labeled as "Trace Chemotherapy Waste" or "Cytotoxic Waste."
-
Storage: Store the sealed container in a designated, secure area until it is collected by a certified hazardous waste transporter.
Bulk Chemotherapy Waste Disposal
-
Containment: Place all bulk chemotherapy waste, including partially filled vials and heavily contaminated materials from spills, into a designated black hazardous waste container.[6][9]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and may require specific chemical identification depending on local regulations.[8]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, adhering to all institutional and local regulations.
Sharps Disposal
-
Containment: Any sharps contaminated with this compound, such as needles and syringes, must be placed immediately into a puncture-resistant, purple-lidded sharps container designated for cytotoxic sharps.[5][8]
-
Do Not Manipulate Sharps: Do not recap, bend, or break needles.
-
Closure and Disposal: Once the container is full (to the indicated fill line), securely close and lock the lid. Dispose of the container as hazardous or cytotoxic waste, following institutional protocols.
Disposal of Empty Original Containers
An original product vial that is "RCRA empty" (contains less than 3% of its original weight) can be disposed of as trace chemotherapy waste in the yellow container.[6] If the container held a P-listed substance (check institutional and RCRA lists, though Trametinib is not typically P-listed), the empty container itself must be managed as hazardous waste and placed in the black container.[9]
Decontamination of Work Surfaces
All surfaces and equipment that may have come into contact with this compound should be decontaminated.[4] Use a suitable decontamination solution, such as a high-pH cleaning agent or as recommended by your institution's safety office. All cleaning materials used for decontamination should be disposed of as trace or bulk chemotherapy waste, depending on the level of contamination.[4]
Final Disposal
All categories of this compound waste must be disposed of through a licensed hazardous waste management company.[7] The standard final disposal method for cytotoxic waste is high-temperature incineration.[7][8]
Experimental Workflow: this compound Disposal Pathway
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Waste disposal workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can effectively manage the risks associated with this compound and ensure a safe working environment while maintaining regulatory compliance. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.[3]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Trametinib D4 | CAS No: NA [aquigenbio.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. medprodisposal.com [medprodisposal.com]
- 7. danielshealth.com [danielshealth.com]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. health.uconn.edu [health.uconn.edu]
Essential Safety and Logistical Information for Handling Trametinib-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Trametinib-d4, a deuterium-labeled MEK inhibitor. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary due to its potential hazards. The following table summarizes the required PPE for various handling scenarios.
| Operation | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1] - Eye Protection: Safety glasses with side shields or a face shield.[2][3] - Respiratory Protection: A NIOSH-approved respirator (e.g., N95) or a self-contained breathing apparatus is recommended to avoid dust formation and inhalation.[4][5] - Lab Coat: A disposable, fluid-resistant gown or lab coat.[2][3] |
| Handling Dissolved Compound | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1] - Eye Protection: Safety glasses with side shields or a face shield to protect against splashes.[2][3] - Lab Coat: A disposable, fluid-resistant gown or lab coat.[2][3] |
| Spill Cleanup | - Gloves: Industrial thickness gloves (>0.45mm) made from nitrile or similar resistant material.[6] - Eye Protection: Full-face shield and safety goggles.[2] - Respiratory Protection: A NIOSH-approved respirator or self-contained breathing apparatus. - Protective Clothing: A disposable, fluid-resistant gown and shoe covers.[2] |
| Waste Disposal | - Gloves: Two pairs of chemotherapy-tested nitrile gloves.[1] - Eye Protection: Safety glasses with side shields. - Lab Coat: A disposable, fluid-resistant gown or lab coat. |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling of Solid this compound:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: Use a balance within a ventilated enclosure. Handle the compound carefully to avoid generating dust.
-
** aliquoting:** If aliquoting is necessary, do so in the designated ventilated area.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent (e.g., a detergent solution) and dispose of all cleaning materials as cytotoxic waste.[3]
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as cytotoxic waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
2. Preparation and Handling of this compound Solutions:
-
Designated Area: All work with solutions of this compound should be performed in a chemical fume hood.
-
Donning PPE: Wear the appropriate PPE for handling dissolved compounds.
-
Reconstitution: When dissolving the solid compound, add the solvent slowly to the vial to avoid splashing.
-
Handling: Use Luer-lock syringes and needles or needleless systems to minimize the risk of spills and aerosol generation.[2]
-
Cleaning and Doffing: Follow the same cleaning, PPE doffing, and handwashing procedures as for handling the solid compound.
3. Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate PPE for spill cleanup.
-
Containment: Use a spill kit to absorb the spill. For powdered spills, gently cover with damp absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate deactivating solution, followed by a detergent and water.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
4. Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated as cytotoxic or hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Disposal Route: Follow institutional and local regulations for the disposal of cytotoxic waste. This typically involves incineration at a licensed facility. Do not dispose of this compound down the drain or in regular trash.[7]
Signaling Pathway of Trametinib
Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the MAPK (RAS-RAF-MEK-ERK) signaling pathway.[8][9] This pathway is crucial for cell proliferation and survival, and its hyperactivation due to mutations (e.g., in BRAF) is common in various cancers.[8][10] Trametinib's inhibition of MEK prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis in cancer cells.[10]
Caption: this compound inhibits the MAPK signaling pathway.
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling and disposing of this compound.
References
- 1. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipservices.care [ipservices.care]
- 4. kmpharma.in [kmpharma.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
